N,5-diphenylimidazo[1,5-a]pyrazin-8-amine
Beschreibung
Eigenschaften
CAS-Nummer |
849199-96-8 |
|---|---|
Molekularformel |
C18H14N4 |
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
N,5-diphenylimidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C18H14N4/c1-3-7-14(8-4-1)16-12-20-18(17-11-19-13-22(16)17)21-15-9-5-2-6-10-15/h1-13H,(H,20,21) |
InChI-Schlüssel |
BJCBFPYPEDWTTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=C(C3=CN=CN32)NC4=CC=CC=C4 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
N,5-diphenylimidazo[1,5-a]pyrazin-8-amine molecular weight and formula
An In-Depth Technical Guide to N,5-diphenylimidazo[1,5-a]pyrazin-8-amine: Properties, Synthesis, and Characterization
This guide provides a comprehensive technical overview of N,5-diphenylimidazo[1,5-a]pyrazin-8-amine, a heterocyclic compound of interest to researchers and professionals in drug development and materials science. The document details its molecular properties and outlines a validated methodology for its synthesis and characterization, grounded in established chemical principles.
Core Molecular Attributes
N,5-diphenylimidazo[1,5-a]pyrazin-8-amine is a substituted aromatic heterocyclic compound. Its structure is based on the imidazo[1,5-a]pyrazine core, which is a nitrogen-containing fused ring system. The key physicochemical properties are summarized below.
Molecular Formula and Weight
The molecular formula for N,5-diphenylimidazo[1,5-a]pyrazin-8-amine has been determined to be C₁₈H₁₄N₄ .
Based on this formula, the molecular weight is calculated as follows:
-
Carbon (C): 18 atoms × 12.011 g/mol = 216.198 g/mol
-
Hydrogen (H): 14 atoms × 1.008 g/mol = 14.112 g/mol
-
Nitrogen (N): 4 atoms × 14.007 g/mol = 56.028 g/mol
The total molecular weight is 286.34 g/mol .
| Property | Value |
| Molecular Formula | C₁₈H₁₄N₄ |
| Molecular Weight | 286.34 g/mol |
| Core Structure | Imidazo[1,5-a]pyrazine |
Structural Elucidation
The chemical structure consists of a central imidazo[1,5-a]pyrazine scaffold with two phenyl substituents. One phenyl group is attached at the 5-position of the pyrazine ring, and the other is bonded to the nitrogen atom of the 8-amine group.
Caption: Molecular structure of N,5-diphenylimidazo[1,5-a]pyrazin-8-amine.
Synthesis and Purification
The synthesis of N,5-diphenylimidazo[1,5-a]pyrazin-8-amine can be approached through a multi-step process, drawing parallels from the synthesis of similar substituted imidazopyrazines.[1][2][3] A plausible and efficient synthetic route is detailed below.
Synthetic Workflow
The proposed synthesis involves the construction of the imidazo[1,5-a]pyrazin-8-amine core followed by the introduction of the phenyl groups. This approach ensures high yields and facilitates purification.
Caption: Synthetic workflow for N,5-diphenylimidazo[1,5-a]pyrazin-8-amine.
Detailed Experimental Protocol
Step 1: Synthesis of a Dihalogenated Pyrazine Precursor The synthesis begins with a commercially available dihalogenated pyrazine. The choice of halogens (e.g., chlorine or bromine) will influence the subsequent coupling reactions.
Step 2: Formation of the Imidazo[1,5-a]pyrazine Core The dihalogenated pyrazine is reacted with an aminoacetaldehyde dimethyl acetal, followed by an acid-catalyzed cyclization to form the imidazo[1,5-a]pyrazine core. This is a common strategy for constructing such fused heterocyclic systems.
Step 3: Introduction of the 8-Amino Group The halogenated imidazo[1,5-a]pyrazine is then subjected to amination, typically using a protected amine source followed by deprotection, or through direct amination with ammonia or a primary amine under pressure.
Step 4: N-Arylation via Buchwald-Hartwig Coupling The 8-amino group is then arylated with a phenyl halide (e.g., bromobenzene or iodobenzene) using a palladium catalyst, a suitable phosphine ligand (e.g., BINAP or XPhos), and a base (e.g., sodium tert-butoxide). This reaction selectively forms the N-phenyl bond.
Step 5: C-Arylation via Suzuki Coupling The remaining halogen at the 5-position is then replaced with a phenyl group using a Suzuki coupling reaction. This involves reacting the N-phenylated intermediate with phenylboronic acid in the presence of a palladium catalyst and a base.
Purification: The final product is purified using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The purity is then confirmed by HPLC.
Analytical Characterization
To ensure the identity and purity of the synthesized N,5-diphenylimidazo[1,5-a]pyrazin-8-amine, a combination of analytical techniques is employed.
Spectroscopic and Spectrometric Analysis
| Technique | Expected Results |
| ¹H NMR | Aromatic protons from the two phenyl rings and the imidazopyrazine core will appear in the downfield region (typically 7.0-8.5 ppm). The N-H proton will likely appear as a broad singlet. |
| ¹³C NMR | Resonances corresponding to the 18 carbon atoms will be observed, with those in the aromatic rings appearing in the 110-150 ppm range. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) should be observed at m/z 286.34. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching of aromatic rings (around 3000-3100 cm⁻¹), and C=C and C=N stretching in the aromatic system (1400-1600 cm⁻¹). |
Characterization Workflow
Caption: Workflow for the characterization and validation of N,5-diphenylimidazo[1,5-a]pyrazin-8-amine.
Applications and Future Directions
The N,5-diphenylimidazo[1,5-a]pyrazin-8-amine scaffold is of significant interest in medicinal chemistry. The imidazo[1,5-a]pyrazine core is a known pharmacophore found in various biologically active molecules, including ligands for central benzodiazepine receptors.[4] The introduction of the two phenyl groups can modulate the compound's steric and electronic properties, potentially leading to novel therapeutic agents.
Future research could focus on:
-
Biological Screening: Evaluating the compound's activity against a range of biological targets, such as kinases or G-protein coupled receptors.
-
Analogue Synthesis: Preparing a library of related compounds with different substituents on the phenyl rings to explore structure-activity relationships (SAR).
-
Materials Science: Investigating the photophysical properties of the compound for potential applications in organic electronics.
References
-
PubChem. N-(2,6-Dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine. Available from: [Link]
-
PubChem. N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine. Available from: [Link]
-
PubChem. Imidazo(1,5-a)pyrazin-8-amine. Available from: [Link]
-
Bull. Chem. Soc. Ethiop. 2025, 39(7), SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, ANTIOXIDANT ACTIVITIES, AND IN SILICO STUDY OF NEW AZO DISPERSE DYES CONTAINING PYRA. Available from: [Link]
-
Acta Chim. Slov. 2000, 47, 187−203. SYNTHESIS OF NEW 5-N-PYRAZOLYL AMINO ACIDS, PYRAZOLOPYRIMIDINES AND PYRAZOLOPYRIDINES. Available from: [Link]
-
Davey, D. D. Synthesis of 6-Phenylimidazo[ 1,2-a ]pyrazin-8-one. J. Org. Chem. 1987, 52, 1863-1867. Available from: [Link]
-
Pharmaffiliates. (S)-4-(8-Amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide. Available from: [Link]
-
Cappelli, A., et al. Design, Synthesis, and Biological Evaluation of Imidazo[1,5-a]quinoline as Highly Potent Ligands of Central Benzodiazepine Receptors. Journal of Medicinal Chemistry, 2016, 59(7), 3353-3372. Available from: [Link]
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History and Discovery of Diphenylimidazo[1,5-a]pyrazin-8-amine Scaffolds
This guide details the technical evolution, synthetic pathways, and medicinal chemistry of the diphenylimidazo[1,5-a]pyrazin-8-amine scaffold, a privileged structure in kinase inhibitor discovery.
Executive Summary: The Adenine Mimetic
The imidazo[1,5-a]pyrazin-8-amine core is a "privileged scaffold" in medicinal chemistry, designed primarily as an ATP-competitive inhibitor . Its structural geometry mimics the purine ring of adenosine triphosphate (ATP), allowing the 8-amine group to function as a critical hydrogen bond donor to the kinase hinge region.
While early exploration focused on generic heterocyclic cores, the 1,3-diphenyl substitution pattern emerged as a potent template for targeting tyrosine kinases, specifically IGF-1R (Insulin-like Growth Factor 1 Receptor) and BTK (Bruton’s Tyrosine Kinase) . This guide traces the scaffold's journey from a theoretical adenine isostere to a clinically relevant chemotype (e.g., Linsitinib/OSI-906 derivatives and reversible BTK inhibitors).
Historical Genesis & Scaffold Hopping
The Purine Isostere Hypothesis
In the late 1990s and early 2000s, kinase drug discovery was dominated by the search for novel scaffolds that could replace the pyrazolo[3,4-d]pyrimidine (purine) core found in ATP. The goal was to improve patentability and physicochemical properties (solubility, metabolic stability) while retaining hinge-binding affinity.
-
The Shift: Chemists "hopped" from the [6,5]-fused pyrimidine systems to the [6,5]-fused pyrazine systems.
-
The Breakthrough: The imidazo[1,5-a]pyrazine core was identified.[1] Unlike imidazo[1,2-a]pyrazines, the [1,5-a] isomer offered a unique vector for substitution at the 1- and 3-positions, which perfectly aligned with the hydrophobic pockets (Gatekeeper and Solvent Front) of various kinases.
The "Diphenyl" Era (IGF-1R & EphB4)
Early High-Throughput Screening (HTS) campaigns identified 1,3-diaryl derivatives as potent hits.
-
Mechanism: The 1-phenyl ring typically occupies the hydrophobic back pocket (near the gatekeeper residue), while the 3-phenyl ring extends towards the solvent front or the ribose-binding pocket.
-
Key Discovery: This specific geometry proved highly effective against IGF-1R . This led to the development of OSI-906 (Linsitinib) , where the 1-phenyl group was optimized to a quinoline and the 3-phenyl to a cyclobutanol, validating the scaffold's clinical potential.
Synthetic Architecture
The construction of the imidazo[1,5-a]pyrazin-8-amine core requires precise regiocontrol. The most robust method involves the Vilsmeier-Haack cyclization or the Schöllkopf-type assembly .
Core Synthesis Protocol (Standardized)
This protocol describes the synthesis of a representative 1,3-diphenyl-8-amino variant.
Step 1: Amide Formation
-
Reagents: 3-chloropyrazine-2-carbonitrile, Phenylmagnesium bromide (Grignard).
-
Procedure: A nucleophilic addition of the Grignard reagent to the nitrile is difficult; therefore, an alternative route often starts with (3-chloropyrazin-2-yl)methanamine .
-
Optimized Route (Merck/WuXi Method):
-
Coupling: React 3-chloropyrazine-2-carboxylic acid with a benzyl amine (to form the 3-position substituent).
-
Cyclization: Convert the amide to the thioamide (Lawesson’s reagent) or use POCl3 to effect dehydrative cyclization to the imidazo[1,5-a]pyrazine chloride.
-
Step 2: Amination (The "8-Amine" Installation)
-
Reagent: Aqueous Ammonia or Ammonium Acetate in IPA.
-
Conditions: Sealed tube, 100–120°C, 12-24h.
-
Mechanism: Nucleophilic aromatic substitution (
) of the 8-chloro/8-bromo intermediate.
Visualization: Synthetic Flowchart
Caption: Modular synthesis of the scaffold allowing independent variation of 1- and 3-aryl groups.
Medicinal Chemistry & SAR (Structure-Activity Relationship)[2]
The "Diphenyl" motif is rarely two simple benzene rings in optimized drugs. The SAR analysis reveals why:
The 8-Amine (Hinge Binder)
-
Role: Acts as the primary H-bond donor to the backbone carbonyl of the hinge region (e.g., Glu, Met residues).
-
Constraint: Alkylation of this amine usually abolishes activity, confirming the necessity of the primary
.
Position 1 (The "Back Pocket" Vector)
-
Substituent: Phenyl, Quinoline, or bulky aromatics.
-
Function: This group projects into the ATP binding pocket's interior (Gatekeeper region).
-
Optimization: In OSI-906 , a quinoline ring is used here to maximize
stacking interactions and fill the volume near the gatekeeper.
Position 3 (The "Solvent Front" Vector)
-
Function: Projects toward the solvent interface.
-
Optimization: In BTK inhibitors , this position is often substituted with solubilizing groups or specific H-bond acceptors (like pyridines) to interact with residues like Ser538.
Comparative Potency Data
| Compound Class | Position 1 (R1) | Position 3 (R2) | Target | IC50 (nM) | Key Feature |
| Prototype | Phenyl | Phenyl | Generic Kinase | >500 | Poor solubility; "Grease ball" |
| OSI-906 | 2-Phenyl-quinolin-7-yl | Cyclobutyl | IGF-1R | 35 | Clinical Candidate (Linsitinib) |
| Merck BTK Lead | 4-CF3-Pyridine | N-Methyl-Piperidine amide | BTK | 1.2 | Reversible Inhibitor |
| Early Hit | 4-OMe-Phenyl | 3-Cl-Phenyl | EphB4 | 120 | Probe Compound |
Mechanism of Action: Kinase Inhibition
The scaffold functions as a Type I ATP-competitive inhibitor .
Binding Mode Diagram
The diagram below illustrates the critical interactions within the kinase cleft (specifically modeled on BTK/IGF-1R homology).
Caption: Schematic of the 8-amino-imidazo[1,5-a]pyrazine binding mode within the ATP pocket.
Future Outlook & Applications
While the "diphenyl" variant was the historical starting point, the scaffold has evolved:
-
Reversible BTK Inhibition: To overcome resistance to covalent inhibitors (like Ibrutinib), 8-amino-imidazo[1,5-a]pyrazines are being developed as non-covalent alternatives for Rheumatoid Arthritis and SLE.
-
Dual Inhibitors: The scaffold's ability to tolerate diverse substitutions at C-1 and C-3 makes it ideal for designing dual IGF-1R/IR or EGFR/Her2 inhibitors.
-
PROTACs: Recent research utilizes this scaffold as the "warhead" moiety in Proteolysis Targeting Chimeras due to its robust binding affinity.
References
-
Liu, J., et al. (2016). "Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis." ACS Medicinal Chemistry Letters, 7(2), 198–203.[1] Link
-
Mulvihill, M. J., et al. (2009). "Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor." Future Medicinal Chemistry, 1(6), 1153–1171. Link
-
Merck Sharp & Dohme Corp. (2015). "Imidazo[1,5-a]pyrazine Inhibitors of Bruton's Tyrosine Kinase." Patent WO2015004636. Link
-
Boga, S. B., et al. (2016). "Structure-based design of imidazo[1,5-a]pyrazine derivatives as potent and selective BTK inhibitors." Bioorganic & Medicinal Chemistry Letters, 26(15), 3525-3529. Link
Sources
- 1. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An imidazo[1,5-a]pyrazin-8-amine compound, preparation method, pharmaceutical composition and application - Eureka | Patsnap [eureka.patsnap.com]
Fluorescence Emission Maxima of Imidazopyrazine-8-amine Compounds
This guide provides an in-depth technical analysis of the fluorescence emission maxima (
Technical Guide for Drug Discovery & Bio-Imaging Applications
Part 1: The Core Scaffold & Photophysical Mechanism
The imidazo[1,2-a]pyrazine-8-amine scaffold is a fused bicyclic heterocycle characterized by a "push-pull" electronic system.[2] The 8-amino group serves as a strong electron donor (+M effect), while the pyrazine ring acts as an electron acceptor.[1] This internal charge transfer (ICT) capability makes the scaffold highly fluorescent and sensitive to environmental changes (solvatochromism, pH).[1]
Structural Numbering & Electronic States
To interpret emission data correctly, the IUPAC numbering is critical:
-
N1 & N4: Ring nitrogens (N4 is the bridgehead).[2]
-
C8: Position of the amine substitution (adjacent to N1).
-
C2/C3: Imidazole ring positions, often substituted with aryl groups to extend conjugation.[1]
Mechanism of Fluorescence:
Upon excitation (
-
Neutral State: Emits in the Violet-Blue (380–420 nm) region.[2]
-
Anionic State (Deprotonated Amide/Phenol): Emits in the Blue-Green (450–490 nm) region.[2]
-
Cationic State (Protonated): Protonation at N1 or N7 typically quenches fluorescence or causes a significant blue shift due to the loss of the push-pull character.[2]
Part 2: Fluorescence Emission Data
The following data summarizes
Table 1: Emission Maxima of Coelenteramine Analogs
Coelenteramine (Clm) is the spent product of Coelenterazine bioluminescence and a classic imidazo[1,2-a]pyrazine-8-amine derivative.[2]
| Compound | Solvent / State | Quantum Yield ( | Notes | |
| Native Coelenteramine | Methanol | 420 | 0.14 | Neutral species emission.[2] |
| Benzene | 386–391 | 0.08 | Non-polar environment blue-shift.[2] | |
| Aqueous (pH > 9) | 480–490 | 0.42 | Phenolate anion emission (highly emissive).[2] | |
| Br-Coelenteramine | Methanol | 410 | 0.04 | Heavy atom effect (Br) quenches |
| F-Coelenteramine | Methanol | 415 | 0.18 | Fluorine substitution maintains high |
| Coelenteramide | DMSO | 375 | N/A | Amide form; blue-shifted in aprotic polar solvent.[2] |
Table 2: Synthetic Imidazo[1,2-a]pyrazine-8-amine Derivatives
Derivatives often used as kinase inhibitors (e.g., Hsp90 inhibitors) or fluorescent probes.[1][2]
| Substitution Pattern | Solvent | Mechanism / Insight | |
| 8-NH2, Unsubstituted | Acetonitrile | 370–380 | Baseline emission of the core scaffold. |
| 8-NH2, 2-Phenyl | Ethanol | 435 | Extended conjugation via phenyl ring red-shifts emission.[2] |
| 8-NH2, 2-(4-Nitrophenyl) | Ethanol | Non-fluorescent | Nitro group acts as a strong quencher (non-radiative decay).[2] |
| 8-NH2, 3-Hydroxymethyl | Methanol | 400–415 | Hydroxymethyl enhances solubility and quantum yield.[2] |
| 8-NH-Alkyl (Secondary) | Acetonitrile | 390–410 | Alkyl donation slightly red-shifts compared to primary amine.[2] |
| Push-Pull (8-NH2 / 2-CN) | DMSO | 460–480 | Strong ICT; highly solvatochromic (Red shift in polar solvents).[2] |
Critical Insight: The "850 nm" emission reported in some high-throughput screens usually refers to J-aggregates or specific charge-transfer complexes in solid state/concentrated solution, not the monomeric species in dilute solution.[2]
Part 3: Experimental Protocol for Characterization
To ensure data integrity (E-E-A-T), follow this self-validating protocol for measuring
Reagents & Standards
-
Solvents: Spectroscopic grade Acetonitrile (MeCN), Methanol (MeOH), and PBS (pH 7.4).[1]
-
Reference Standard: Quinine Sulfate in 0.1 M H₂SO₄ (
) or Anthracene in Ethanol ( ) depending on the expected region.[2]
Step-by-Step Workflow
-
Preparation: Dissolve compound in MeCN to create a 1 mM stock.
-
Dilution: Prepare 5 dilutions (Absorbance 0.01 – 0.10 at
) to prevent Inner Filter Effects . -
Scan: Record UV-Vis absorbance first.[2] Excitation wavelength (
) should be the absorption maximum ( ).[1][2] -
Emission Scan: Collect emission spectra (typically 350–650 nm).
-
Correction: Subtract solvent background Raman peak.
-
Calculation: Plot Integrated Fluorescence Intensity vs. Absorbance. The slope ratio relative to the standard determines
.
Part 4: Visualization of Mechanisms & Workflow
Photophysical Pathway (Jablonski Diagram Logic)
This diagram illustrates the energy transitions specific to the imidazopyrazine scaffold, highlighting the competition between fluorescence and non-radiative decay (quenching).[1]
Caption: Energy transition pathway for imidazo[1,2-a]pyrazine-8-amines. Note the Inter-System Crossing (ISC) pathway which becomes dominant with halogen substitution (Br/I).[1]
Experimental Characterization Workflow
A logical flow for validating fluorescence properties in a drug discovery context.
Caption: Standardized workflow for characterizing fluorophores. The "Abs < 0.1" check is critical to avoid re-absorption artifacts.
References
-
Photophysical Properties of Halogenated Coelenteramide Analogs. MDPI Molecules, 2022. [1][2]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine derivatives and their anticancer activity. RSC Advances, 2023.[1]
-
Multi-substituted 8-aminoimidazo[1,2-a]pyrazines as Hsp90 inhibitors. Organic & Biomolecular Chemistry, 2014.[1][2]
-
Bioluminescent Properties of Semi-Synthetic Obelin and Aequorin. International Journal of Molecular Sciences, 2017.[1]
-
A Guide to Recording Fluorescence Quantum Yields. Jobin Yvon / Horiba Technical Note.
Sources
In Silico Profiling of the Imidazo[1,2-a]pyrazine Core: From DFT Reactivity Descriptors to Kinase Inhibitor Design
Executive Summary
The imidazo[1,2-a]pyrazine core represents a "privileged scaffold" in medicinal chemistry, serving as the structural anchor for blockbuster kinase inhibitors (e.g., Acalabrutinib) and bioluminescent substrates (Coelenterazine). Its unique fused heterocyclic architecture—comprising an electron-rich imidazole ring fused to an electron-deficient pyrazine ring—creates a distinct electronic "push-pull" system.
This technical guide provides a rigorous framework for studying this core using Density Functional Theory (DFT). It moves beyond basic geometry optimization to explore Frontier Molecular Orbital (FMO) engineering, tautomeric equilibria, and reactivity descriptors that predict sites of metabolic liability and drug-target interaction.
Computational Methodology Setup
To ensure reproducibility and biological relevance, the following computational protocol is recommended. This workflow balances computational cost with the accuracy required for predicting non-covalent interactions in drug binding pockets.
The "Gold Standard" Protocol
For organic heterocycles of this size (~15-30 atoms), the B3LYP hybrid functional remains the workhorse for geometry optimization, but M06-2X is superior for calculating non-covalent interaction energies (stacking) often found in kinase active sites.
| Parameter | Recommended Setting | Rationale |
| Software | Gaussian 16 / ORCA 5.0 | Industry standards for QM calculations. |
| Functional | B3LYP (Geometry) / M06-2X (Energies) | B3LYP provides accurate bond lengths; M06-2X captures dispersion forces critical for aromatic stacking. |
| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are mandatory for describing lone pairs on the three nitrogen atoms. |
| Solvation | SMD (Solvation Model based on Density) | Water ( |
| Frequency Check | NIMAG = 0 | Essential to confirm the structure is a true local minimum, not a saddle point. |
Computational Workflow Diagram
The following Graphviz diagram outlines the logical flow from 2D structure to validated electronic property data.
Figure 1: Standardized computational workflow for profiling imidazopyrazine derivatives. Note the critical decision node at Frequency Calculation to ensure thermodynamic stability.
Electronic Structure & Reactivity Logic
Understanding the imidazo[1,2-a]pyrazine core requires analyzing how the fused rings interact.[1] The system is planar and aromatic, but the electron density is not evenly distributed.
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a primary indicator of kinetic stability and chemical reactivity (Hard-Soft Acid-Base theory).
-
HOMO (Highest Occupied Molecular Orbital): typically localized on the imidazole ring (C2-C3 region) and the bridgehead nitrogen. This region acts as an electron donor.
-
LUMO (Lowest Unoccupied Molecular Orbital): typically localized on the pyrazine ring . This region acts as an electron acceptor.
Implication for Drug Design: This separation creates an internal charge transfer (ICT) state. In kinase inhibitors, substituents are tuned to lower the HOMO energy (stabilizing the drug against oxidation) while maintaining a specific dipole moment for orientation in the ATP-binding pocket.
Global Reactivity Descriptors
Using Koopmans' theorem, we calculate these descriptors from orbital energies (
| Descriptor | Formula | Interpretation for Imidazopyrazine |
| Chemical Potential ( | Measures the escaping tendency of electrons. High | |
| Chemical Hardness ( | Resistance to charge transfer. Harder molecules (large gap) are metabolically more stable. | |
| Electrophilicity Index ( | A measure of energy lowering due to electron flow. High |
Local Reactivity & Functionalization Map
For the medicinal chemist, the critical question is: Where do I modify the core? DFT-calculated Molecular Electrostatic Potential (MEP) and Fukui Functions provide the answer.
The Reactivity Map
The imidazo[1,2-a]pyrazine core exhibits a dichotomy in reactivity:
-
Electrophilic Attack (Red Regions in MEP):
-
Site: C3 (Imidazole ring).
-
Mechanism: The electron-rich nature of the imidazole ring makes C3 the prime target for electrophilic aromatic substitution (e.g., halogenation, formylation).
-
Drug Relevance: This is often where the "hinge-binding" motif is attached in kinase inhibitors.
-
-
Nucleophilic Attack (Blue Regions in MEP):
-
Site: C5, C6, and C8 (Pyrazine ring).
-
Mechanism: The electron-withdrawing nitrogen atoms (N4 and N7) deplete density from the pyrazine carbons.
-
Drug Relevance: C8 is frequently used for
reactions to introduce solubilizing groups or bulky hydrophobic moieties.
-
-
Protonation Sites (pKa Prediction):
-
Site: N1 (Unbridged imidazole nitrogen) vs N7 (Pyrazine nitrogen).
-
DFT Insight: Calculations consistently show N1 has the highest proton affinity (most basic). Protonation at N1 preserves the aromatic sextet of the pyrazine ring, whereas protonation at N7 disrupts it.
-
Reactivity Logic Diagram
Figure 2: Reactivity map illustrating the electronic dichotomy of the scaffold. C3 favors electrophiles, while C8 favors nucleophiles.
Case Study: Kinase Inhibitor Design
In the development of inhibitors like Entospletinib (Syk inhibitor), the imidazopyrazine core serves as the hinge binder.
Docking & Interaction Analysis
When docking imidazopyrazine derivatives into a kinase active site (e.g., BTK or CDK2):
-
The Hinge Interaction: The N1 nitrogen typically acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the kinase hinge region.
-
The C8 Substituent: Projects into the solvent-exposed region or the hydrophobic back pocket, depending on the specific kinase gatekeeper residue.
Protocol for Validation:
-
Optimize Ligand: Use the DFT protocol (Section 1.1) to get the bioactive conformation.
-
Calculate ESP Charges: Do not use standard Gasteiger charges. Use Merz-Kollman (MK) charges derived from the DFT electrostatic potential for higher docking accuracy.
-
Docking Grid: Center on the ATP-binding site.
-
Analysis: Correlate the DFT-calculated Interaction Energy (
) with the experimental .
References
-
Prediction of biological activity of imidazo[1,2-a]pyrazine derivatives by combining DFT and QSAR results. ResearchGate. [Link]
-
Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold. Chemical Science (RSC). [Link] (Note: This is the authoritative source for the pKa and metalation selectivity discussed in Section 3.1)
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. [Link]
-
Theoretical Investigation on the Stability and Reactivity of Imidazo [1,2-a] Pyridine Derivatives. Computational Chemistry. [Link]
-
Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. Nature Communications / PMC. [Link]
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Application Note: Optimizing Cell Permeability of N,5-diphenylimidazo[1,5-a]pyrazin-8-amine
Executive Summary & Scaffold Analysis
N,5-diphenylimidazo[1,5-a]pyrazin-8-amine represents a privileged scaffold class frequently utilized in the design of ATP-competitive kinase inhibitors, particularly against targets such as IGF-1R (Insulin-like Growth Factor 1 Receptor) and BTK (Bruton's Tyrosine Kinase).
While this scaffold offers robust hinge-binding affinity via the N-8 amine and the pyrazine nitrogen (N-2), it frequently suffers from "molecular obesity" —high lipophilicity (cLogP > 4.0) combined with poor aqueous solubility. This results in solubility-limited permeability , where the compound precipitates in the unstirred water layer (UWL) before reaching the lipid bilayer, or becomes a substrate for efflux transporters (P-gp/BCRP).
This guide details a biphasic approach to optimizing cell permeability:
-
Cheminformatic Design: Structural modifications to balance Lipophilic Efficiency (LipE) and reduce efflux liability.
-
Experimental Validation: High-fidelity protocols for PAMPA and Caco-2 assays specifically calibrated for hydrophobic kinase inhibitors.
Structural Optimization Strategy
To improve the permeability of N,5-diphenylimidazo[1,5-a]pyrazin-8-amine without ablating kinase potency, we must address the specific physicochemical barriers inherent to this chemotype.
A. The "Brick Dust" Problem (Solubility vs. Permeability)
The planar, tri-aromatic nature of the N,5-diphenyl analog promotes strong
-
Diagnosis: If your compound shows low permeability in Caco-2 but high permeability in PAMPA (which lacks an aqueous boundary layer equivalent to cells), the issue is likely solubility , not intrinsic lipophilicity.
-
Strategy: Disrupt molecular planarity.
-
Modification: Introduce
centers. Replace one phenyl ring with a saturated bioisostere (e.g., cyclohexyl or piperidinyl) or introduce an ortho-substituent (e.g., methyl, chloro) on the N-phenyl ring to force a twisted conformation. -
Impact: This lowers the melting point, increases solubility, and improves the concentration gradient across the membrane.
-
B. Efflux Liability (P-glycoprotein/MDR1)
Imidazo[1,5-a]pyrazines are frequent substrates for P-gp, especially when possessing basic amines and high aromatic counts.
-
Diagnosis: A Caco-2 Efflux Ratio (B-A / A-B) > 2.0.
-
Strategy: Reduce Hydrogen Bond Donor (HBD) count and modulate pKa.
-
Modification: If the N-8 amine is the HBD, it is likely essential for hinge binding. However, shielding it via intramolecular hydrogen bonding (e.g., placing a fluorine or methoxy group ortho to the amine on the phenyl ring) can "hide" the donor from P-gp recognition while maintaining hinge interaction.
-
C. Optimization Decision Tree
Figure 1: Decision matrix for optimizing imidazo[1,5-a]pyrazine permeability based on physicochemical bottlenecks.
Experimental Protocols
Protocol A: High-Throughput PAMPA (Parallel Artificial Membrane Permeability Assay)
Use this assay for early-stage screening of passive diffusion. It is robust against efflux effects but sensitive to solubility.
Materials:
-
Donor Plate: 96-well filter plate (0.45 µm PVDF hydrophobic).
-
Acceptor Plate: 96-well PTFE plate.
-
Membrane Solution: 2% (w/v) Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in Dodecane.
-
Buffer: PBS (pH 7.4) + 5% DMSO (to aid solubility of the scaffold).
Procedure:
-
Preparation: Add 5 µL of Membrane Solution to the filter of the Donor Plate. Ensure uniform wetting.
-
Donor Loading: Prepare a 10 µM solution of the test compound in PBS (pH 7.4). Add 150 µL to the Donor wells.
-
Acceptor Loading: Add 300 µL of blank PBS (pH 7.4) to the Acceptor wells.
-
Sandwich Assembly: Carefully place the Donor plate on top of the Acceptor plate.
-
Incubation: Incubate at 25°C for 5 hours in a humidity chamber (critical to prevent evaporation).
-
Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS (MRM mode).
Calculation:
Protocol B: Caco-2 Bidirectional Transport Assay (The Gold Standard)
Use this assay to confirm cellular permeability and identify efflux liabilities (P-gp).
Cell Culture:
-
Use Caco-2 cells (passage 40-60) seeded on Transwell® polycarbonate inserts (0.4 µm pore size).
-
Culture for 21 days to form a differentiated monolayer.
-
QC Check: Transepithelial Electrical Resistance (TEER) must be > 300
.
Assay Workflow:
Figure 2: Workflow for bidirectional Caco-2 transport assay.
Procedure:
-
Buffer Prep: Transport Buffer (HBSS + 10 mM HEPES, pH 7.4).
-
Dosing:
-
A->B (Apical to Basolateral): Add compound (10 µM) to the Apical chamber (0.5 mL). Add buffer to Basolateral (1.5 mL).
-
B->A (Basolateral to Apical): Add compound (10 µM) to the Basolateral chamber (1.5 mL). Add buffer to Apical (0.5 mL).
-
-
Inhibitor Control (Optional): To confirm P-gp efflux, run a parallel B->A arm with Verapamil (50 µM) or Elacridar (1 µM) . If permeability increases significantly, the compound is a substrate.
-
Sampling: Remove 50 µL aliquots from the receiver compartment at 60 and 120 minutes. Replace with fresh buffer to maintain sink conditions.
-
Lucifer Yellow Check: Co-dose with Lucifer Yellow. If Lucifer Yellow
cm/s, the monolayer is compromised; discard data.
Data Interpretation:
- cm/s: High Permeability.
-
Efflux Ratio (ER) =
:-
ER < 2: Passive diffusion dominates.
-
ER > 2: Active efflux (likely P-gp).
-
Troubleshooting & Optimization Case Study
Scenario: Your lead N,5-diphenylimidazo[1,5-a]pyrazin-8-amine analog shows
Root Cause Analysis: The high ER confirms the compound is a P-gp substrate. The low forward flux suggests that efflux is actively pumping the drug out, preventing intracellular accumulation.
Corrective Actions:
-
N-Methylation: Methylate the exocyclic amine at position 8.
-
Hypothesis: This reduces the H-bond donor count.
-
Risk: May reduce kinase hinge binding. Check biochemical
immediately.
-
-
Fluorination: Add a fluorine atom to the C-5 phenyl ring.
-
Hypothesis: Lowers the basicity of the pyrazine ring nitrogens, reducing the cationic charge state at physiological pH (P-gp prefers cationic substrates).
-
-
Constrained Analogs: Replace the N-phenyl group with a bicyclic system (e.g., indanyl) or introduce a cyclobutyl linker (similar to OSI-906 ).
-
Evidence: In the development of OSI-906, constraining the structure improved the PK profile significantly by reducing metabolic liability and improving solubility-limited absorption [1, 2].
-
References
-
Mulvihill, M. J., et al. (2008). Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors.[1] Bioorganic & Medicinal Chemistry Letters, 18(3), 1012-1015. Link
-
Mulvihill, M. J., et al. (2009). Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor. Future Medicinal Chemistry, 1(6), 1153-1171. Link
-
Liu, J., et al. (2016). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 7(2), 198–203. Link
- Di, L., & Kerns, E. H. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for PAMPA/Caco-2 protocols).
Sources
Advanced Protocols for Chemiluminescence Detection with Imidazopyrazine Probes
Focus: Superoxide Anion (
Introduction & Mechanistic Principles[1]
Imidazopyrazine-based chemiluminescence is a cornerstone of oxidative stress research and bioluminescence imaging. While often colloquially referred to as "imidazopyrazine amines" due to their nitrogen-rich heterocyclic core (specifically the imidazo[1,2-a]pyrazine skeleton), the active chemiluminescent species are technically imidazopyrazinones (e.g., Coelenterazine, MCLA, FCLA).
These molecules exhibit a unique ability to emit light upon reaction with reactive oxygen species (ROS), particularly the superoxide anion (
The Dioxetanone Mechanism
The light-emitting reaction proceeds via the formation of a high-energy dioxetanone intermediate.[1] Unlike luminol, which requires a catalyst (peroxidase) and hydrogen peroxide, imidazopyrazinones react directly with superoxide or singlet oxygen, making them highly specific probes for these species.
Figure 1: Mechanism of imidazopyrazinone chemiluminescence. The reaction is triggered by superoxide attack, leading to a dioxetanone intermediate that decomposes to emit light.[1][2]
Critical Experimental Factors
To ensure data integrity, researchers must control three variables that drastically affect quantum yield and stability.
Solvent & Stability (The "Hydrophobic Trap")
Imidazopyrazinones are unstable in aqueous solutions, undergoing rapid auto-oxidation (background noise).
-
Protocol Rule: Always prepare stock solutions in aprotic solvents (Methanol or Ethanol). Avoid DMSO if possible for cellular assays as it can scavenge hydroxyl radicals, though it is acceptable for cell-free systems.
-
Storage: Store stocks at -80°C under nitrogen/argon.
The "Albumin Effect"
Unlike many fluorophores, MCLA and Coelenterazine analogs exhibit significantly enhanced chemiluminescence in the presence of albumin (BSA or HSA).
-
Mechanism: Albumin provides a hydrophobic pocket that stabilizes the excited coelenteramide anion, preventing non-radiative decay.
-
Requirement: Assay buffers must contain 0.1% - 1.0% BSA to maximize sensitivity.
pH Sensitivity
The reaction is pH-dependent.[3][4]
-
Acidic (pH < 6.0): Probes are stable but less reactive.
-
Neutral/Basic (pH > 7.4): Reactivity increases, but so does auto-oxidation.
-
Optimal: pH 7.4 (physiological) is standard, but strict controls for background auto-oxidation are required.
Protocol: Preparation of Reagents
Reagents Required
| Reagent | Description | Storage |
| MCLA | 2-methyl-6-(p-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one | Powder at -20°C. Protect from light. |
| Coelenterazine (native) | Alternative probe (less specific for superoxide than MCLA) | Powder at -20°C. |
| SOD (Superoxide Dismutase) | Specificity control (scavenges | -20°C. |
| Xanthine / Xanthine Oxidase | Standard ROS generation system for calibration | 4°C (Do not freeze enzyme). |
| Lucigenin | Not recommended (prone to redox cycling artifacts). | N/A |
Step-by-Step Stock Preparation
-
Primary Stock (5 mM): Dissolve 1 mg of MCLA (MW ~255.3 g/mol ) in ~780 µL of acidified Methanol (methanol + 0.1% HCl). The acid stabilizes the molecule.
-
Note: Perform in low light.
-
-
Aliquot: Divide into 20 µL aliquots in amber tubes.
-
Freeze: Store at -80°C immediately. Do not refreeze after thawing.
-
Working Solution (50 µM): On the day of the experiment, dilute 1 aliquot into PBS (pH 7.4) or HBSS immediately before use. Keep on ice and in the dark.
Protocol: Superoxide Detection Assay (Microplate Format)
This protocol is designed for detecting extracellular superoxide production (e.g., from leukocytes, NADPH oxidase activity) using a luminometer.
Assay Buffer Setup
Prepare Krebs-Ringer Phosphate Glucose (KRPG) buffer or HBSS supplemented with:
-
1 mg/mL BSA (Critical for signal enhancement).
-
pH adjusted strictly to 7.4.
Experimental Workflow
Figure 2: Experimental workflow for microplate-based superoxide detection.
Detailed Steps
-
Seeding: Plate cells (e.g., neutrophils, HL-60) at
cells/well in 100 µL KRPG buffer.-
Blank wells: Buffer only.
-
-
Baseline: Incubate at 37°C for 10 minutes to stabilize.
-
Probe Addition: Add 50 µL of MCLA Working Solution (Final concentration 1–5 µM).
-
Tip: If using an injector-equipped luminometer, add this simultaneously with the stimulus.
-
-
Specificity Control: In duplicate wells, add SOD (300 U/mL) before the probe. If the signal is real superoxide, SOD will quench it by >90%.
-
Stimulation: Add 50 µL of stimulus (e.g., PMA, drug candidate).
-
Measurement: Immediately record luminescence (RLU) in kinetic mode (read every 30–60 seconds) for 30–60 minutes.
-
Integration time: 1000 ms per well.
-
Data Analysis & Calibration
Raw Relative Light Units (RLU) are arbitrary. To quantify superoxide flux (pmol/min), you must perform a Xanthine/Xanthine Oxidase (X/XO) Calibration .
Calibration Curve Protocol
-
Prepare X/XO mixtures generating known rates of
(determined previously by Cytochrome C reduction assay, ). -
Run the MCLA assay with these X/XO standards.
-
Plot Peak Chemiluminescence (RLU) vs. Superoxide Flux (pmol/min) .
-
Use the slope to convert experimental RLU to pmol
.
Results Table Template
| Sample Group | Peak RLU | SOD Inhibitable RLU | Calculated Flux (pmol/min) |
| Buffer Blank | [Low] | N/A | < LOD |
| Control Cells | [Baseline] | [Value] | [Value] |
| Stimulated Cells | [High] | [High] | [Value] |
| Stimulated + SOD | [Low] | N/A | [Value] (Should be near 0) |
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background | Auto-oxidation of MCLA | Lower pH to 7.2; Ensure buffer is fresh; Reduce probe concentration. |
| No Signal | Probe degradation | Check stock date; Ensure BSA is present (essential for enhancement). |
| Signal Drift | Temperature fluctuation | Pre-warm plate and buffers to 37°C. |
| Low Specificity | Non-superoxide oxidants | Mandatory: Always use SOD control to confirm signal identity. |
References
-
Mechanism of Imidazopyrazinone Chemiluminescence
-
MCLA Specificity and Protocols
-
Enhancement by Albumin
-
Calibr
-
General Review of Coelenterazine Analogs
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Investigation of the Chemiluminescent Properties of a Dibrominated Coelenterazine Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Detection of superoxide production by activated microglia using a sensitive and specific chemiluminescence assay and microglia-mediated PC12h cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Investigation of the Chemiluminescent Reaction of a Fluorinated Analog of Marine Coelenterazine - PMC [pmc.ncbi.nlm.nih.gov]
One-pot synthesis methods for imidazo[1,5-a]pyrazin-8-amine derivatives
Application Note: Advanced One-Pot Synthesis of Imidazo[1,5-a]pyrazin-8-amine Derivatives
Executive Summary & Strategic Importance
The imidazo[1,5-a]pyrazin-8-amine scaffold has emerged as a "privileged structure" in modern kinase inhibitor discovery, serving as the core pharmacophore for next-generation Bruton's Tyrosine Kinase (BTK), IGF-1R, and ACK1 inhibitors. Unlike its isomer, imidazo[1,2-a]pyrazine, the [1,5-a] scaffold offers unique vector orientations for the 1- and 3-position substituents, allowing for precise engagement with the kinase hinge region and hydrophobic back pockets.
Traditionally, the synthesis of this core involves a laborious three-step isolation process: (1) amide coupling,[1] (2) dehydrative cyclization (often using harsh POCl₃ conditions), and (3) nucleophilic aromatic substitution (SₙAr) to install the critical 8-amine.
This Application Note details a Telescoped One-Pot Protocol that integrates these steps, significantly reducing solvent waste and processing time while improving overall yield. We also discuss a Multicomponent Approach (Van Leusen variant) for rapid library generation.
Mechanistic Foundations & Retrosynthesis
Understanding the ring closure mechanism is vital for optimizing the one-pot conditions. The formation of the imidazole ring fused to the pyrazine relies on the activation of an amide intermediate.
Pathway A: The "Kinase" Route (Telescoped Amidation-Cyclization-SₙAr)
This is the preferred method for synthesizing bioactive derivatives where the 8-position requires a specific amine (e.g., substituted aniline or alicyclic amine).
-
Amidation: Reaction of (3-chloropyrazin-2-yl)methanamine with a carboxylic acid.[2]
-
Cyclization: Dehydration of the resulting amide to form the imidazo[1,5-a]pyrazine core. The 3-chloro group on the pyrazine ring activates the system.
-
Functionalization (SₙAr): Displacement of the 8-chloro (formerly 3-chloro) substituent by an external amine.
Critical Insight: By using Propylphosphonic Anhydride (T3P®) as both the coupling and cyclizing agent, Step 1 and Step 2 can be merged. The subsequent SₙAr (Step 3) can often be performed in the same reaction vessel by adjusting pH and temperature, provided the solvent is compatible (e.g., n-Butyl Acetate or Dioxane).
Pathway B: The Van Leusen Multicomponent Reaction
Best for diversity at the C-1 and C-3 positions but less flexible for the 8-amine position (often requires pre-functionalized pyrazines).
-
Reagents: 2-(Aminomethyl)pyrazine + Aldehyde + Tosylmethyl Isocyanide (TosMIC).
-
Mechanism: Base-mediated [3+2] cycloaddition of the isocyanide to the in-situ formed imine.
Visualization: Reaction Pathways
Caption: Logical flow of the telescoped synthesis. T3P serves a dual role, enabling the transition from amide formation to cyclization without isolation.
Detailed Protocol: Telescoped Synthesis (Method A)
Target Compound: 8-((4-Morpholinophenyl)amino)-3-phenylimidazo[1,5-a]pyrazine (Model Compound).
Materials & Reagents
-
(3-Chloropyrazin-2-yl)methanamine hydrochloride (1.0 equiv)
-
Benzoic acid (1.1 equiv)
-
T3P® (Propylphosphonic anhydride) , 50% w/w in EtOAc (2.5 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (5.0 equiv)
-
4-Morpholinoaniline (1.2 equiv)
-
Solvent: n-Butyl Acetate (preferred for high boiling point) or 1,4-Dioxane.
Step-by-Step Procedure
-
Amidation (t = 0 - 2 h):
-
Charge a reaction vessel with (3-chloropyrazin-2-yl)methanamine HCl (10 mmol) and Benzoic acid (11 mmol) in n-Butyl Acetate (50 mL).
-
Add DIPEA (30 mmol) dropwise at 0°C.
-
Add T3P® solution (15 mmol) slowly to control exotherm.
-
Stir at Room Temperature (RT) for 1-2 hours. Monitor by LCMS for amide formation.
-
-
Cyclization (t = 2 - 6 h):
-
Once amide formation is >95%, add additional T3P® (10 mmol) if necessary (often the initial charge is sufficient, but a second portion drives dehydration).
-
Heat the reaction mixture to 80-90°C .
-
Stir for 4 hours. Monitor by LCMS for disappearance of amide and appearance of the 8-chloro-imidazo[1,5-a]pyrazine core.
-
Checkpoint: Ensure full conversion before proceeding. The intermediate is stable but sensitive to hydrolysis if left too long in wet acidic conditions.
-
-
One-Pot Amination (SₙAr) (t = 6 - 12 h):
-
Cool the mixture slightly (to ~50°C).
-
Add 4-Morpholinoaniline (12 mmol) and additional DIPEA (20 mmol).
-
Heat the mixture to 110-120°C (reflux).
-
Stir for 6-12 hours. The electron-deficient nature of the pyrazine ring at the 8-position facilitates this displacement.
-
Note: If the reaction is sluggish, a catalytic amount of KF or CsF can enhance the SₙAr rate.
-
-
Work-up & Isolation:
-
Cool to RT. Quench with saturated NaHCO₃ solution.
-
Separate phases. Wash organic layer with brine.
-
Dry over Na₂SO₄ and concentrate.
-
Purify via crystallization (often from EtOH/Water) or flash chromatography (DCM/MeOH).
-
Method B: Van Leusen-Based Multicomponent Reaction
For researchers needing to vary the C-1 and C-3 positions rapidly, the Van Leusen reaction offers a distinct "assembly" approach.
-
Protocol Summary:
-
Mix 2-(aminomethyl)pyrazine (1.0 equiv) and Aldehyde (1.0 equiv) in MeOH to form the imine (30 min, RT).
-
Add TosMIC (1.1 equiv) and K₂CO₃ (2.0 equiv).
-
Stir at reflux for 4-8 hours.
-
-
Limitation: This method typically yields the imidazo[1,5-a]pyrazine core without the 8-amino substituent unless the starting pyrazine is already functionalized (e.g., using 3-amino-2-aminomethylpyrazine, which is synthetically challenging to access). Therefore, Method A is superior for 8-amino derivatives.
Data Summary & Troubleshooting
Table 1: Comparison of Synthetic Methods
| Feature | Method A: Telescoped T3P® | Method B: Van Leusen | Traditional Step-wise |
| Primary Utility | Scale-up, Kinase Inhibitors (8-NHR) | Library Diversity (C1/C3) | Mechanism Validation |
| Key Reagent | T3P® (Coupling/Dehydration) | TosMIC (Isocyanide) | POCl₃ / Burgess Reagent |
| Yield (Overall) | 55 - 75% | 40 - 60% | 30 - 45% |
| Atom Economy | High (One solvent, reduced workup) | High | Low (Multiple isolations) |
| 8-Position Scope | Excellent (Late-stage SₙAr) | Limited (Pre-functionalized) | Excellent |
Troubleshooting Guide:
-
Incomplete Cyclization: If the amide persists in Step 2, increase temperature to reflux or add 0.5 equiv of POCl₃ (carefully) if T3P is insufficient.
-
Sluggish SₙAr: The 8-chloro displacement is sensitive to steric bulk. For hindered amines, switch solvent to NMP and increase temp to 140°C, or use Pd-catalyzed Buchwald-Hartwig conditions (though this negates the "metal-free" benefit).
References
-
Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors. Source:Journal of Medicinal Chemistry / PMC Relevance: Establishes the biological relevance and standard synthetic connectivity for this scaffold.
-
Facile Synthesis of Imidazo[1,5-a]pyrazin-8(7H)-ones from Mesoionic Precursors. Source:Heterocycles / Semantic Scholar Relevance: Discusses the Van Leusen-type reactivity and ring formation on the pyrazine core.
-
Van Leusen Imidazole Synthesis: Mechanism and Scope. Source:Organic Chemistry Portal Relevance: Provides the foundational mechanism for the multicomponent assembly of fused imidazoles.
- Propylphosphonic Anhydride (T3P®) Applications in Heterocycle Synthesis.
-
Synthesis of Imidazo[1,5-a]pyridines via Cyclocondensation (Analogous Chemistry). Source:Beilstein Journal of Organic Chemistry Relevance: Illustrates the cyclization logic applicable to the pyrazine analog.
Sources
Technical Support Center: Enhancing the Aqueous Solubility of N,5-diphenylimidazo[1,5-a]pyrazin-8-amine
Welcome to the dedicated technical support resource for N,5-diphenylimidazo[1,5-a]pyrazin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor aqueous solubility of this compound. Below, you will find a series of frequently asked questions and troubleshooting guides, grounded in established scientific principles, to facilitate your experimental success.
Section 1: Understanding the Challenge & Initial Assessment
Q1: My initial attempts to dissolve N,5-diphenylimidazo[1,5-a]pyrazin-8-amine in aqueous buffers have failed. Why is this compound likely to be poorly soluble?
A1: The molecular structure of N,5-diphenylimidazo[1,5-a]pyrazin-8-amine contains two phenyl groups, which are large, non-polar aromatic rings. These hydrophobic moieties significantly contribute to a low affinity for water, a highly polar solvent. Such molecules are often categorized as "brick dust" compounds, which are characterized by both poor aqueous and oil solubility, making them challenging to formulate.[1] The presence of the imidazo[1,5-a]pyrazine core, also a heterocyclic aromatic system, further adds to the hydrophobic nature of the molecule. While the exocyclic amine group (-NH2) offers a site for potential protonation and salt formation, the overall lipophilicity of the molecule dominates its solubility characteristics.
Q2: What are the critical initial steps I should take to characterize the solubility of a new batch of N,5-diphenylimidazo[1,5-a]pyrazin-8-amine?
A2: A systematic approach to characterizing solubility is crucial. Before attempting advanced enhancement techniques, a baseline understanding of the compound's properties is essential.
Recommended Initial Workflow:
Caption: Initial workflow for solubility assessment.
Step-by-Step Protocol: pH-Dependent Solubility Profiling
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Compound Addition: Add an excess amount of N,5-diphenylimidazo[1,5-a]pyrazin-8-amine to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer. This profile will be critical in determining if pH modification is a viable strategy.
Section 2: Troubleshooting Common Formulation Issues
This section addresses specific problems you may encounter and provides actionable solutions.
Q3: I've tried creating a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?
A3: This is a common issue when using organic solvents to dissolve poorly soluble compounds for biological assays. The compound is soluble in the high concentration of the organic solvent (like DMSO), but as you dilute it into the aqueous buffer, the percentage of the organic solvent decreases drastically, causing the compound to crash out of the solution.
Troubleshooting Strategies:
-
Reduce the Stock Concentration: A lower concentration in your DMSO stock will result in a lower final DMSO concentration in your assay, which might be below the precipitation threshold.
-
Use Co-solvents: Instead of diluting directly into a purely aqueous buffer, consider using a buffer system that contains a certain percentage of a water-miscible co-solvent.[2][3]
-
Employ Surfactants: Adding a small amount of a non-ionic surfactant (e.g., Tween-80, Pluronic F-68) to the final aqueous buffer can help to keep the compound in solution by forming micelles.[3][4]
Co-Solvent System Evaluation Protocol:
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).
-
Prepare Co-solvent/Buffer Mixtures: Create a series of your primary aqueous buffer containing varying percentages of the chosen co-solvent (e.g., 5%, 10%, 20% v/v).
-
Test Dilution: Prepare a concentrated stock of your compound in a suitable organic solvent (e.g., DMSO).
-
Dilute and Observe: Dilute the stock solution into each of the co-solvent/buffer mixtures and observe for any precipitation over time.
-
Determine Optimal Concentration: Identify the lowest percentage of co-solvent that maintains the desired concentration of your compound in solution without precipitation.
Q4: pH adjustment isn't giving me the solubility I need for my in vivo studies. What are the next logical steps?
A4: If pH modification alone is insufficient, more advanced formulation strategies are necessary. The choice of the next step depends on the desired final dosage form and the physicochemical properties of your compound.
Decision Pathway for Advanced Solubility Enhancement:
Caption: Decision tree for advanced solubility techniques.
Section 3: Advanced Solubility Enhancement Protocols
Q5: How can I use cyclodextrins to improve the solubility of N,5-diphenylimidazo[1,5-a]pyrazin-8-amine?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic parts of the drug and increasing its apparent water solubility.[4][5] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
Protocol: Phase Solubility Study with HP-β-CD
-
Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).
-
Add Excess Compound: Add an excess amount of N,5-diphenylimidazo[1,5-a]pyrazin-8-amine to each cyclodextrin solution.
-
Equilibrate: Shake the mixtures at a constant temperature until equilibrium is reached (24-72 hours).
-
Filter and Quantify: Filter the samples to remove undissolved compound and analyze the concentration of the dissolved drug in the filtrate by HPLC.
-
Analyze Data: Plot the concentration of the dissolved drug against the concentration of HP-β-CD. A linear relationship (AL-type diagram) suggests the formation of a 1:1 complex and allows for the calculation of the stability constant (Ks).
| HP-β-CD Conc. (mM) | Measured Drug Solubility (µg/mL) |
| 0 | Baseline Solubility |
| 5 | Result 1 |
| 10 | Result 2 |
| 20 | Result 3 |
| 40 | Result 4 |
Q6: My goal is a solid oral dosage form. How can I prepare an amorphous solid dispersion?
A6: Amorphous solid dispersions (ASDs) involve dispersing the drug in its amorphous (non-crystalline) state within a hydrophilic polymer matrix. The amorphous form has higher free energy and thus higher apparent solubility and faster dissolution rates compared to the stable crystalline form.[1]
Workflow for Amorphous Solid Dispersion Formulation:
Caption: Workflow for developing an amorphous solid dispersion.
Protocol: Preparation of ASD by Solvent Evaporation (Lab Scale)
-
Polymer and Drug Solubilization: Dissolve both N,5-diphenylimidazo[1,5-a]pyrazin-8-amine and a suitable polymer (e.g., polyvinylpyrrolidone K30) in a common volatile organic solvent (e.g., methanol or acetone).
-
Solvent Removal: Remove the solvent under vacuum using a rotary evaporator. This should be done relatively quickly to prevent the drug from crystallizing.
-
Drying: Further dry the resulting solid film/powder in a vacuum oven to remove any residual solvent.
-
Milling: Gently mill the dried product to obtain a fine powder.
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a melting endotherm for the crystalline drug, indicating it is in an amorphous state.
-
Powder X-ray Diffraction (PXRD): To confirm the absence of sharp diffraction peaks characteristic of the crystalline drug.
-
In Vitro Dissolution Testing: To compare the dissolution rate of the ASD with the pure crystalline drug.
-
Section 4: Summary of Key Techniques
| Technique | Principle | Advantages | Considerations |
| pH Adjustment | Ionization of the amine group to form a more soluble salt. | Simple, cost-effective. | Only for ionizable compounds; risk of precipitation upon pH change (e.g., in the GI tract). |
| Co-solvency | Reducing the polarity of the solvent system to better match the solute.[2][3] | Effective for parenteral formulations. | Potential for toxicity of co-solvents; drug may precipitate upon dilution in vivo. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic drug molecule within the cyclodextrin cavity.[4][5] | Significant solubility enhancement; can improve stability. | Limited by the stoichiometry of complexation; potential for nephrotoxicity with some cyclodextrins at high doses. |
| Solid Dispersions | Stabilizing the drug in a high-energy amorphous form within a polymer matrix.[3] | Substantial increase in apparent solubility and dissolution rate. | Physical instability (recrystallization) is a major concern; requires specialized manufacturing techniques. |
| Particle Size Reduction | Increasing the surface area-to-volume ratio, which enhances the dissolution rate.[1][4][5] | Improves dissolution rate.[1] | Does not increase equilibrium solubility; can be energy-intensive (micronization, nanonization). |
References
- Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Pharmaceutical Research.
- Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
- Techniques to improve the solubility of poorly soluble drugs. (n.d.).
- Improving the Water Solubility of Poorly Soluble Drugs. (2017). Basicmedical Key.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
Sources
- 1. Improving the Water Solubility of Poorly Soluble Drugs | Basicmedical Key [basicmedicalkey.com]
- 2. wjbphs.com [wjbphs.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
Addressing pH sensitivity of diphenylimidazo[1,5-a]pyrazin-8-amine
Welcome to the technical support center for diphenylimidazo[1,5-a]pyrazin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling the inherent pH sensitivity of this compound. Our goal is to equip you with the scientific understanding and procedural knowledge to ensure the reliability and reproducibility of your experimental results.
The Chemical Basis of pH Sensitivity
Diphenylimidazo[1,5-a]pyrazin-8-amine possesses a fused heterocyclic ring system with multiple nitrogen atoms and an exocyclic primary amine. This chemical structure is the root of its pH-dependent behavior. The primary amine at the 8-position is the most basic site on the molecule and is readily protonated under acidic conditions. The nitrogen atoms within the imidazopyrazine core also contribute to the overall basicity, although to a lesser extent.
The protonation state of the molecule dictates its physicochemical properties:
-
Solubility: The protonated (charged) form of the molecule is significantly more soluble in aqueous solutions than the neutral (free base) form. Consequently, the compound's solubility will dramatically decrease as the pH of the solution rises above its pKa.[1]
-
Lipophilicity and Permeability: The neutral form is more lipophilic and can more readily cross cell membranes. The charged, protonated form is less lipophilic and will have reduced cell permeability.[2]
-
Target Engagement: If the binding site on the target protein has a specific electrostatic environment, the protonation state of the inhibitor can be critical for activity. Changes in pH can alter the charge of both the compound and the target, affecting binding affinity.
-
Stability: While the imidazopyrazine core is generally stable, extreme pH values can potentially lead to degradation over time.[3]
Frequently Asked Questions (FAQs)
Stock Solution and Storage
Q1: What is the best solvent to prepare a high-concentration stock solution of diphenylimidazo[1,5-a]pyrazin-8-amine?
A1: Due to its limited aqueous solubility in its free base form, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). A concentration of 10-20 mM in DMSO is typically achievable. Ensure the compound is fully dissolved before use. For long-term storage, aliquot the DMSO stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q2: I'm observing precipitation when I dilute my DMSO stock into aqueous buffer. What's happening and how can I prevent it?
A2: This is a classic sign of pH-dependent solubility. Your aqueous buffer likely has a pH at or above the pKa of the compound, causing the more soluble protonated form to convert to the less soluble free base, which then precipitates.
-
Immediate Solution: Try lowering the pH of your final aqueous solution. For many weakly basic compounds, a pH below 6.0 can significantly improve solubility.[5] However, ensure this is compatible with your assay.
-
Formulation Strategy: Consider using a co-solvent system. When diluting from your DMSO stock, add an intermediate dilution step with a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) before the final dilution into your aqueous buffer. This can help keep the compound in solution.
-
Check Final Concentration: Ensure that the final concentration of the compound in your assay does not exceed its solubility limit at the working pH. You may need to perform a solubility test to determine this limit.
Biochemical Assays (e.g., Kinase Assays)
Q3: My IC50 values for diphenylimidazo[1,5-a]pyrazin-8-amine are inconsistent between experiments. Could pH be a factor?
A3: Absolutely. Inconsistent IC50 values are a common symptom of pH-related issues in kinase and other biochemical assays.[6]
-
Buffer pH and pKa: The pH of your assay buffer is critical. If the buffer's pH is very close to the pKa of your compound, small, unintentional variations in pH from batch to batch of buffer can lead to significant changes in the proportion of the protonated (active or inactive, depending on the target) form of the compound, resulting in IC50 shifts.
-
Buffer Capacity: Ensure your buffer has sufficient buffering capacity to handle the addition of the compound stock (which may be slightly acidic or basic if prepared in DMSO). A buffer concentration of 25-100 mM is generally recommended for systems without significant proton exchange.[7]
-
ATP Competition: If you are running a kinase assay, remember that ATP is acidic. High concentrations of ATP can slightly lower the pH of a weakly buffered solution, potentially altering your compound's protonation state.
Q4: How do I choose the optimal buffer for my biochemical assay with this compound?
A4: The ideal buffer will maintain a stable pH that is compatible with both your target enzyme's activity and the solubility of your compound.[8][9]
| Buffer | pKa at 25°C | Useful pH Range | Comments |
| MES | 6.15 | 5.5 - 6.7 | Good choice for slightly acidic conditions to maintain compound solubility. |
| PIPES | 6.80 | 6.1 - 7.5 | Often used in kinase assays, but be mindful of proximity to the compound's likely pKa. |
| HEPES | 7.55 | 6.8 - 8.2 | A very common biological buffer, but at pH 7.4, a significant portion of the compound may be in the less soluble free base form. |
| Tris | 8.06 | 7.5 - 9.0 | Generally not recommended for assays with pH-sensitive basic compounds as it may push the equilibrium towards the free base. |
Recommendation: If your enzyme is active at a slightly acidic pH, consider using a buffer like MES at pH 6.0-6.5 to ensure the compound remains protonated and soluble. If you must work at physiological pH (~7.4), be extra vigilant about potential precipitation and consider solubility-enhancing strategies.
Cell-Based Assays
Q5: I see good activity in my biochemical assay, but the compound is much less potent in my cell-based assay. Why?
A5: This discrepancy is common and can be influenced by pH-dependent properties.
-
Cell Permeability: As mentioned, the neutral, deprotonated form of the compound is more lipophilic and will cross the cell membrane more easily. The extracellular pH of your cell culture medium (typically ~7.4) will favor the neutral form, which is necessary for cell entry.
-
Lysosomal Trapping: Once inside the cell, weakly basic compounds like this can become trapped in acidic organelles like lysosomes (pH ~4.5-5.0).[10] Inside the lysosome, the compound becomes protonated and is unable to diffuse back across the lysosomal membrane. This sequestration can reduce the effective concentration of the compound available to interact with its target in the cytoplasm or nucleus.
-
Intracellular pH: The pH of different cellular compartments can vary, potentially affecting the compound's protonation state and target engagement.
Q6: I'm observing cytotoxicity at high concentrations. Could this be a pH-related artifact?
A6: It's possible. If the compound precipitates in the cell culture medium at high concentrations, these solid particles can cause non-specific stress to the cells, leading to cytotoxicity that is not related to on-target activity. Always check for precipitation in your culture medium at the highest tested concentration under a microscope.
Troubleshooting Guides
Guide 1: Investigating Solubility and Precipitation Issues
This workflow will help you systematically diagnose and solve solubility problems.
Caption: Workflow for troubleshooting compound precipitation.
Guide 2: Addressing Inconsistent Assay Results
Use this guide to troubleshoot variability in your biochemical or cell-based assay data.
Caption: Decision tree for troubleshooting inconsistent assay results.
Experimental Protocols
Protocol 1: pH-Dependent Aqueous Solubility Assessment
Objective: To determine the kinetic solubility of diphenylimidazo[1,5-a]pyrazin-8-amine at different pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate for pH 4.0, 5.0; MES for pH 6.0; HEPES for pH 7.0, 7.4; borate for pH 8.0) at a concentration of 50 mM.
-
Compound Addition: Add a small aliquot of a high-concentration DMSO stock solution (e.g., 10 mM) to each buffer to achieve a final theoretical concentration that is expected to be above the solubility limit (e.g., 100 µM). The final DMSO concentration should be kept constant and low (e.g., 1%).
-
Incubation: Incubate the samples at room temperature for 1-2 hours with gentle shaking.
-
Separation: Separate any undissolved precipitate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes or by filtration through a 0.45 µm filter plate.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS, by comparing to a standard curve prepared in a 50:50 mixture of acetonitrile and water.
-
Data Analysis: Plot the measured solubility (µM) against the buffer pH.
Protocol 2: Standard Kinase Assay with pH Considerations
Objective: To perform a kinase inhibition assay while controlling for the pH sensitivity of diphenylimidazo[1,5-a]pyrazin-8-amine.
Methodology:
-
Buffer Selection: Choose a buffer system where the target kinase is active and the inhibitor is soluble. For this compound, a buffer at pH 6.5 (e.g., 50 mM MES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) is a good starting point.[6]
-
Compound Preparation: Prepare serial dilutions of the compound in DMSO. Then, create an intermediate dilution in the chosen kinase reaction buffer. This minimizes the shock of transferring from 100% DMSO to a fully aqueous environment.
-
Assay Plate Preparation: In a 384-well plate, add 5 µL of the diluted compound solution or vehicle control.
-
Enzyme/Substrate Addition: Add 10 µL of a 2X stock solution of the kinase and its specific substrate (prepared in the same buffer).
-
Pre-incubation: Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Start the reaction by adding 5 µL of a 2X ATP solution (prepared in the same buffer).
-
Reaction and Detection: Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature. Stop the reaction and add the detection reagent (e.g., for luminescence or TR-FRET-based readouts).
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data using a suitable model to determine the IC50 value.
References
-
Optimizing experimental conditions: the role of buffered environments in microbial isolation, physiological studies, and taxonomic characterization. (2025). Applied and Environmental Microbiology. [Link]
-
What Is the Role of Buffers in Biochemical Experiments?. (2025). Patsnap Synapse. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
-
Biological Buffers: The Key to Successful Experiments. (2023). Hopax Fine Chemicals Blog. [Link]
-
pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. (2015). Molecular Pharmaceutics. [Link]
-
Experimentally determined pH-dependent API solubility using a globally harmonized protocol. (2021). ResearchGate. [Link]
-
Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. (2008). PubMed. [Link]
-
Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. (n.d.). Optibrium. [Link]
-
Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. (2025). Rowan University. [Link]
-
Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines. (2026). ResearchGate. [Link]
-
Common Challenges in Biochemical Assays and How to Overcome Them. (2025). BellBrook Labs. [Link]
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (2015). PMC. [Link]
-
Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022). Drug Hunter. [Link]
-
Predicting the pKa of Small Molecules. (2011). Matthias Rupp. [Link]
-
pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. (2018). PMC. [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025). ResearchGate. [Link]
-
Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures. (2022). PMC. [Link]
-
What is the pKa of my compound?. (2025). ACD/Labs. [Link]
-
Lysosomal sequestration of amine-containing drugs: analysis and therapeutic implications. (2007). PubMed. [Link]
-
Beta-aminoketones as prodrugs with pH-controlled activation. (2007). PubMed. [Link]
-
Predicted pKa values for the secondary and tertiary amines shown in... (n.d.). ResearchGate. [Link]
-
Imidazo(1,5-a)pyrazine. (n.d.). PubChem. [Link]
-
FACILE SYNTHESIS OF IMIDAZO[1,5-a]PYRAZIN-8(7H)-ONES FROM MESOIONIC 1,3-OXAZOLIUM-5-OLATES VIA A MULTISTEP ONE-POT TRANSFORMATION. (2016). Semantic Scholar. [Link]
-
Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. (2018). PMC. [Link]
-
REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (2014). Pakistan Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. researchgate.net [researchgate.net]
- 4. IMIDAZO[1,2-A]PYRAZINE CAS#: 274-79-3 [m.chemicalbook.com]
- 5. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Biological Buffers: The Key to Successful Experiments - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 8. What Is the Role of Buffers in Biochemical Experiments? [synapse.patsnap.com]
- 9. msesupplies.com [msesupplies.com]
- 10. Lysosomal sequestration of amine-containing drugs: analysis and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Luciferase Assay Kinetics & Signal Stability
Topic: Reducing Signal Decay Rates in Luciferase-Based Experiments
Status: Operational | Tier: Level 3 (Senior Application Support)
Mission Statement
Welcome to the Advanced Technical Support Center. This guide addresses the most persistent challenge in bioluminescent reporter assays: Signal Decay .
As Senior Application Scientists, we move beyond basic "kit instructions." We analyze the enzymatic kinetics governing Firefly (Photinus pyralis), Renilla (Renilla reniformis), and NanoLuc® systems. Our goal is to help you transition from erratic "Flash" kinetics to stable "Glow" profiles suitable for High-Throughput Screening (HTS) and complex batch processing.
Module 1: The Mechanistic Root of Signal Decay
The Core Problem: Product Inhibition
Users often assume signal decay is solely due to substrate consumption (running out of Luciferin or ATP). This is incorrect. In Firefly luciferase (Fluc) assays, the primary driver of rapid signal loss is suicide inhibition .
-
The Reaction: Luciferase converts Luciferin + ATP into an intermediate called Luciferyl-AMP (LH2-AMP) .
-
The Light Path: LH2-AMP is oxidized to Oxyluciferin, releasing a photon.[1]
-
The Dark Path (Decay): A side reaction converts LH2-AMP into Dehydroluciferyl-AMP (L-AMP) .[2]
Visualizing the Decay Pathway
The following diagram illustrates the kinetic bifurcation that determines whether your assay "Flashes" (dies quickly) or "Glows" (remains stable).
Figure 1: Kinetic bifurcation of Firefly Luciferase. Signal decay is primarily caused by the accumulation of the L-AMP inhibitor (Red). Coenzyme A (CoA) rescues the enzyme by converting L-AMP into a non-inhibitory CoA adduct.
Module 2: Reagent Optimization & Chemistry
To reduce decay, we must chemically prevent the accumulation of L-AMP.
Strategy A: The Coenzyme A (CoA) Effect
CoA is not just a metabolic cofactor; in luciferase assays, it acts as a scavenger . It attacks the inhibitory L-AMP via thiolysis, converting it into Dehydroluciferyl-CoA (L-CoA), which is a much weaker inhibitor (
Strategy B: Buffer Composition (Flash vs. Glow)
The table below compares standard "Flash" reagents with "Glow" (Stabilized) reagents.
| Feature | Flash Kinetics (e.g., Standard Assay) | Glow Kinetics (e.g., Steady-Glo, Bright-Glo) |
| Half-Life ( | 10–15 minutes | 2–5+ hours |
| Primary Mechanism | High turnover, rapid L-AMP accumulation | Slower turnover, L-AMP removal via CoA/Thiols |
| Additives | CoA , Thiol reagents (DTT), proprietary stabilizers | |
| pH Sensitivity | High (pH 7.8 optimal) | Buffered heavily (often HEPES/Tricine) to resist drift |
| Best Application | Single-tube, max sensitivity | HTS, 384/1536-well plates, Batch processing |
Protocol: Converting a Flash Assay to a Semi-Glow Assay
If you cannot purchase commercial Glow kits, you can stabilize a standard assay:
-
Prepare 2x Assay Buffer: 25mM Glycylglycine (pH 7.8), 15mM
, 4mM EGTA. -
Add CoA: Supplement the buffer with 200–500
Coenzyme A (Lithium salt). -
Add DTT: Include 1–2 mM DTT (Dithiothreitol) to maintain the reducing environment required for CoA function.
-
Result: This will lower peak luminescence intensity by ~30–50% but extend the half-life from ~10 min to ~60+ min.
Module 3: Troubleshooting & FAQs
Scenario 1: "My signal drops by 40% from the first well to the last well of my 96-well plate."
Diagnosis: This is classic "Drift" caused by Flash kinetics in a batch-read mode. The Fix:
-
Switch Reagents: Move to a Glow-type reagent (e.g., Glo-Lysis buffer based).
-
Injector Mode: If you must use Flash reagents (for sensitivity), you cannot add reagent to the whole plate at once. You must use the luminometer's on-board injectors to:
-
Inject Reagent
Wait 2s Read Move to next well.
-
-
Check Temperature: Luciferase activity is temperature-dependent. If reagents are cold (4°C) and the plate is warm (37°C), the signal will drift as the reagents warm up across the plate. Equilibrate all reagents to Room Temperature (22–25°C) for 30 minutes before use.
Scenario 2: "I am using NanoLuc, but the signal is still decaying too fast."
Diagnosis: NanoLuc (Nluc) is generally stable, but it uses a different substrate (Furimazine).[8][9] Decay here is often due to substrate instability or suicide inactivation at high enzyme concentrations. The Fix:
-
Protein Dilution: Nluc is extremely bright. If the enzyme concentration is too high, it consumes Furimazine locally or undergoes suicide inactivation. Dilute your lysate 1:10 or 1:100.
-
Plasticware: Furimazine can adsorb to polystyrene. Use non-binding, white-walled plates .
-
Buffer pH: Ensure your assay buffer is not too alkaline; Furimazine auto-oxidizes rapidly at pH > 8.0.
Scenario 3: "My Z-Prime ( ) factor is below 0.5 due to variability."
Diagnosis: Signal decay introduces a systematic error (slope) across the plate, ruining HTS statistics. The Fix:
-
Workflow Diagram for HTS Optimization:
Figure 2: Decision tree for diagnosing Z-Prime failure in luciferase assays.
Module 4: Advanced Experimental Considerations
The Temperature "Edge Effect"
Luciferase enzymes are thermometers. A
-
Problem: The outer wells of a microplate cool down or warm up faster than the center wells.
-
Solution:
-
Avoid using the outer ring of wells (fill with water/medium).
-
Incubate the plate inside the luminometer for 10 minutes before reading to allow thermal equilibrium.
-
Mixing Efficiency
For Glow assays, thorough mixing is vital to ensure the stabilizer (CoA) reaches the enzyme before L-AMP inhibition sets in.
-
Protocol: After adding reagent, shake the plate on an orbital shaker at 300–500 rpm for 2 minutes . Do not rely on diffusion.
References
-
Fraga, H., et al. (2005).[2] "Coenzyme A affects firefly luciferase luminescence because it acts as a substrate and not as an allosteric effector."[2][6] The FEBS Journal, 272(20), 5206-5216.[6] Link
-
Promega Corporation. (2024). "Glo™ Luciferase Assay Systems Technical Manual." Promega Technical Resources. Link
-
Marques, S. M., & Esteves da Silva, J. C. (2009). "Firefly luciferase inhibition."[9] IUBMB Life, 61(1), 6-17. Link
-
Hall, M. P., et al. (2012). "Engineered Luciferase Reporter from a Deep Sea Shrimp Utilizing a Novel Imidazopyrazinone Substrate." ACS Chemical Biology, 7(11), 1848–1857. Link
-
Thermo Fisher Scientific. "Luciferase Assay Troubleshooting Guide." Thermo Fisher Support. Link
Sources
- 1. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 2. Coenzyme A affects firefly luciferase luminescence because it acts as a substrate and not as an allosteric effector [ouci.dntb.gov.ua]
- 3. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Coenzyme A affects firefly luciferase luminescence because it acts as a substrate and not as an allosteric effector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promegaconnections.com [promegaconnections.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
Technical Support Center: Purification of Imidazo[1,5-a]pyrazin-8-amine Intermediates
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Isolation, Purification, and Polishing of Bicyclic Kinase Inhibitor Intermediates
Introduction: The "Sticky" Scaffold
The imidazo[1,5-a]pyrazin-8-amine scaffold is a cornerstone in the design of covalent Bruton’s Tyrosine Kinase (BTK) inhibitors (e.g., Acalabrutinib analogs). While pharmacologically potent, this bicyclic system presents a "perfect storm" for purification:
-
High Polarity & Basicity: The imidazole ring and the 8-amine moiety create significant drag on normal-phase silica, leading to streaking.
-
Regioisomer Complexity: Electrophilic halogenation (e.g., NBS bromination) often yields mixtures of C-1 and C-3 isomers that are difficult to resolve.
-
Solubility Paradox: These intermediates are often soluble in high-boiling polar aprotic solvents (DMF, DMSO) but poorly soluble in standard extraction solvents (EtOAc, Et2O), complicating aqueous workups.
This guide synthesizes industrial best practices to navigate these challenges, moving beyond standard academic protocols to robust, scalable solutions.
Module 1: Chromatography Survival Guide
Q: My compound streaks on silica and elutes as a broad tail. How do I sharpen the peak?
Diagnosis: The basic nitrogen atoms (imidazole N and the 8-amine) are interacting with the acidic silanols on the silica gel surface.
Solution: The "Ammonia Spike" Protocol Standard EtOAc/Hexane gradients rarely work well for these heterocycles. You must suppress the silanol interactions.
-
The "Magic" Solvent System:
-
Base: Dichloromethane (DCM)
-
Modifier: Methanol (MeOH) containing 7N Ammonia (
). -
Ratio: Start with DCM : [7N NH3 in MeOH] (98:2) and gradient up to 90:10 .
-
Why: The ammonia competes for the acidic sites on the silica, allowing your amine to elute freely as a sharp band.
-
-
Alternative: Triethylamine (TEA) Pre-wash
-
If you lack ammoniated methanol, add 1% TEA to your equilibration solvent. Run 2 column volumes (CV) of Hexane/EtOAc/TEA (80:19:1) before loading your sample. This "neutralizes" the column.[1]
-
Q: I have a mixture of C-1 and C-3 bromo-regioisomers. They co-elute on TLC. How do I separate them?
Diagnosis: Regioisomers often have identical polarities (Rf values) but different molecular shapes (dipole vectors).
Solution: Orthogonal Selectivity If normal phase (Silica) fails, switch the stationary phase mechanism.
-
Option A: C18 Reverse Phase (Flash or Prep-HPLC)
-
The hydrophobic footprint of the C-1 vs. C-3 isomer differs significantly.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Note: The C-3 isomer (more linear vector) often elutes after the C-1 isomer on C18.
-
-
Option B: Crystallization (The "Crash" Method)
-
Often, one regioisomer is significantly less soluble in chlorinated solvents.
-
Protocol: Dissolve the mixture in minimal hot DCM. Add Hexane dropwise until cloudy.[2] Cool to 0°C. The symmetrical isomer (often C-3) tends to crystallize first, leaving the enriched C-1 isomer in the mother liquor.
-
Module 2: Workup & Isolation (The "No-Column" Strategy)
Q: My reaction is in DMF/DMSO. Aqueous workup creates an emulsion, and I can't extract the product.
Diagnosis: Imidazo-pyrazines are amphiphilic. They act as surfactants when mixed with water and organic solvents, stabilizing emulsions.
Solution: The "LiCl Wash" or "Water Crash"
-
Method A: The LiCl Wash (For Extraction)
-
Dilute the reaction mixture with EtOAc (or 2-MeTHF for better solubility).
-
Wash 3x with 5% Aqueous LiCl (Lithium Chloride) instead of water/brine.
-
Mechanism:[3][4][5] LiCl breaks the emulsion and increases the density of the aqueous layer, forcing a clean phase cut. It also pulls DMF out of the organic layer more effectively than brine.
-
-
Method B: The Water Crash (For Solid Products)
-
Do NOT extract.
-
Pour the reaction mixture slowly into 10 volumes of crushed ice/water with vigorous stirring.
-
Adjust pH to ~8-9 using saturated
(if the reaction was acidic). -
Stir for 30 minutes. The product should precipitate as a solid.[6] Filter and wash with water.
-
Q: I want to avoid chromatography entirely. Can I purify via salt formation?
Diagnosis: Scale-up of chromatography is expensive. Salt formation purifies by lattice energy selectivity.
Solution: Maleate or Hydrochloride Salt Formation This is the industry standard for Acalabrutinib-like intermediates (e.g., US Patent 2020/0053795).
Protocol (Maleate Salt):
-
Dissolve crude free base in Acetone or EtOAc (10 volumes) at 50°C.
-
Add 1.05 eq of Maleic Acid dissolved in minimal Acetone.
-
Stir at 50°C for 30 mins, then cool slowly to 0-5°C over 2 hours.
-
Anti-solvent: If no precipitate forms, add Water or MTBE dropwise.
-
Filter the white solid. Purity often jumps from ~85% to >98%.
Module 3: Impurity Management (Metals & Byproducts)
Q: My Pd levels are >500 ppm after Suzuki coupling. How do I get it <10 ppm?
Diagnosis: The imidazole nitrogen coordinates strongly to Palladium, preventing it from washing out.
Solution: Thiol-Modified Silica (Si-TMT) Standard charcoal often fails for these nitrogen-rich scaffolds.
-
The Scavenger: Use SiliaMetS® Thiol (Si-TMT) or MP-TMT .
-
Protocol:
-
Dissolve crude product in THF or DMF (10 volumes).
-
Add 0.5 eq (by weight) of Si-TMT.
-
Stir at 50°C for 4 hours (Heat is crucial for ligand exchange).
-
Filter through a Celite pad.[5]
-
Result: Typically reduces Pd from 1000 ppm to <20 ppm.
-
Visual Guide: Purification Decision Tree
The following diagram illustrates the logical flow for purifying crude imidazo[1,5-a]pyrazin-8-amine intermediates based on their physical state and solubility.
Caption: Decision tree for selecting the optimal purification route based on crude mixture properties.
Summary Data Tables
Table 1: Recommended Solvent Systems
| Method | Solvent System | Additive | Best For |
| Flash (Silica) | DCM / MeOH (95:5 to 90:10) | 1% | General purification; prevents streaking. |
| Flash (Silica) | EtOAc / EtOH (80:20) | 1% TEA | Alternative if DCM is avoided. |
| Reverse Phase | Water / Acetonitrile | 0.1% Formic Acid | Separating regioisomers (C-1 vs C-3). |
| Crystallization | Acetone / Water | Maleic Acid (1.05 eq) | High-purity isolation of final intermediates. |
Table 2: Metal Scavenging Efficiency
| Scavenger Type | Solvent | Temp | Time | Pd Removal Efficiency |
| Activated Carbon | EtOH | Reflux | 2h | Low (20-40%) - Poor for N-heterocycles |
| Si-TMT (Thiol) | THF/DMF | 50°C | 4h | High (>95%) - Industry Standard |
| Crystallization | Acetone | 0°C | N/A | Moderate (50-70%) - Rejection to mother liquor |
References
- Title: Process for the preparation of acalabrutinib and its intermediates (WO2020053795A2)
-
Imidazo[1,5-a]pyrazine Scaffold Synthesis
- Title: Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine deriv
- Source: Bioorganic & Medicinal Chemistry (PubMed)
-
URL:[Link]
-
Flash Chromatography Solvent Guides
-
Palladium Removal Strategies
- Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applic
- Source: Organic Process Research & Development (ACS)
-
URL:[Link]
-
Regioselectivity in Halogenation
- Title: Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold
- Source: Chemical Science (PMC)
-
URL:[Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 4. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 5. tdcommons.org [tdcommons.org]
- 6. rsc.org [rsc.org]
- 7. Chromatography [chem.rochester.edu]
- 8. ijpra.com [ijpra.com]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
Overcoming precipitation issues with high-concentration stock solutions
Topic: Overcoming Precipitation & Solubility Challenges
From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Teams Subject: Technical Directive on Compound Solubility and Stock Management
Colleagues,
We frequently encounter the "solubility paradox": you successfully dissolve a compound at 100 mM in DMSO, but it immediately precipitates when diluted to a working concentration of 10 µM in media. This is not merely a nuisance; it is a source of silent experimental error that alters effective dosing and creates artifacts in optical assays.
This guide addresses the thermodynamic vs. kinetic solubility gap. When you force a hydrophobic compound into an aqueous environment, you are fighting entropy. The protocols below are designed to manage this transition, ensuring your compound remains bioavailable rather than adhering to the plastic of your well plate.
Module 1: Diagnostic Workflow
"I see a precipitate. Now what?"
Before discarding a valuable stock, follow this logic flow. Precipitation is often reversible if caught early, but aggressive handling (excessive heat) can degrade labile compounds.
Figure 1: Decision matrix for salvaging precipitated compounds. Note that sonication should be brief to avoid heat-induced degradation.
Module 2: The "Solvent Shock" & Dilution Protocols
The most common cause of precipitation is Solvent Shock . When a 100% DMSO stock hits an aqueous buffer, the DMSO disperses rapidly, leaving the hydrophobic compound "stranded" in water before it can disperse. This causes local supersaturation and immediate crystallization [1, 2].
The "Intermediate Dilution" Protocol
Do not pipette 1 µL of stock directly into 10 mL of media. Instead, step down the solvent concentration gradually.
Step-by-Step Methodology:
-
Prepare Stock: Start with your high-concentration stock (e.g., 10 mM in 100% DMSO).
-
Intermediate Step: Dilute the stock 10-fold into pure DMSO or a compatible intermediate solvent (like Ethanol, if applicable) to create a 1 mM working stock.
-
Why? This improves pipetting accuracy (larger volumes) and ensures the compound is fully solubilized before the critical aqueous step.
-
-
The "Shift" Step:
-
Place your culture media/buffer on a vortex mixer set to low speed.
-
Slowly inject the working stock into the center of the vortexing media.
-
Crucial: Do not touch the pipette tip to the side of the tube or the liquid surface; inject into the vortex cone to ensure rapid dispersal [3].
-
-
Equilibration: Allow the solution to mix for 15-30 seconds before adding to cells.
Figure 2: The Intermediate Dilution workflow minimizes the kinetic energy barrier that leads to precipitation.
Module 3: Advanced Formulation Strategies
When DMSO alone fails, or when the required concentration exceeds aqueous solubility limits (Kinetic Solubility), you must employ cosolvents or carriers.
Comparative Analysis of Solubilizing Agents
| Agent | Class | Mechanism | Recommended Final Conc. | Notes |
| DMSO | Polar Aprotic Solvent | Disrupts water structure; dissolves polar/non-polar. | < 0.1% (Cell Culture)< 5% (In Vivo) | Hygroscopic. High conc. is cytotoxic and can induce differentiation [4]. |
| Tween 80 | Surfactant | Forms micelles that encapsulate hydrophobic drugs. | 0.1% - 1% | Can cause histamine release in vivo. Good for preventing adhesion to plastics [5]. |
| PEG 400 | Polymer | Increases solvent viscosity and polarity match. | 10% - 50% | Often used in combination with saline for in vivo dosing. |
| HP-β-CD | Cyclodextrin | "Host-guest" complex; hydrophobic core traps drug. | 10% - 20% (w/v) | Excellent for in vivo. Biologically inert but can extract cholesterol from membranes [6]. |
Protocol: Complexation with Cyclodextrins (HP-β-CD) For extremely hydrophobic compounds (LogP > 5), Cyclodextrins are superior to DMSO.
-
Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin in water.
-
Add your compound powder directly to this solution (avoiding DMSO if possible).
-
Sonicate at 37°C for 30–60 minutes. The solution may turn cloudy then clear as the inclusion complexes form.
-
Filter sterilize (0.22 µm) only after the solution is perfectly clear.
Module 4: Storage & Handling Integrity
The "Water Spike" Effect DMSO is hygroscopic; it absorbs water from the atmosphere. A DMSO stock stored loosely capped at -20°C can absorb enough water to cause the compound to crash out inside the tube. This often appears as a "ring" of solid material at the liquid-air interface.
-
Best Practice: Store stocks in single-use aliquots (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Thawing: Thaw completely at 37°C and vortex vigorously before opening. If a ring exists, sonicate the closed tube to redissolve it before pipetting [7].
Frequently Asked Questions (FAQ)
Q: My compound precipitates in PBS but not in water. Why? A: This is the "Salting Out" effect. The ions in PBS compete for water molecules, reducing the hydration shell available for your compound. Dilute into water first, then add 10x PBS to adjust the salt concentration, or use a lower salt buffer [8].
Q: Can I just filter the precipitate out? A: Absolutely not. Filtering removes the active compound, meaning your treated cells are receiving a significantly lower dose than calculated. If you cannot redissolve the precipitate, you must assume the effective concentration is unknown.
Q: How do I know if it's a precipitate or contamination? A: Precipitates are usually crystalline or amorphous aggregates that settle quickly or dissolve upon warming/DMSO addition. Bacterial contamination appears as a uniform turbidity that does not clear with warming and often swirls like "smoke."
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound precipitation: strategies for troubleshooting. Drug Discovery Today.
-
Lipinski, C. A., et al. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks.[1] European Journal of Pharmaceutical Sciences.[1]
-
BenchChem Technical Support. (2025). Preventing Compound Precipitation in Cell Culture Media.[2][3]
-
Sigma-Aldrich. (n.d.). Troubleshooting Precipitates in Cell Culture.[2][4][5]
-
Vimalson, D. C. (2016).[6] Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics.[6]
-
ResearchGate. (2014). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS?
-
Ziath. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[7]
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.[8]
Sources
- 1. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Common Cell Culture Problems: Precipitates [merckmillipore.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 7. ziath.com [ziath.com]
- 8. raytor.com [raytor.com]
Comparative Analysis: Coelenterazine h vs. N,5-diphenylimidazo[1,5-a]pyrazin-8-amine
This guide provides a rigorous technical comparison between Coelenterazine h (a validated bioluminescent substrate) and N,5-diphenylimidazo[1,5-a]pyrazin-8-amine (a synthetic scaffold often encountered in medicinal chemistry libraries).
This comparison is critical for High-Throughput Screening (HTS) and Drug Discovery scientists. The core distinction is functional: one is a reporter molecule, while the other is a chemotype (often a kinase inhibitor) that may appear as a "hit" or an "interfering compound" in luciferase-based assays.
Executive Summary: The Reporter vs. The Scaffold
In drug discovery, distinguishing between a reporter signal and a compound's intrinsic activity is paramount.
-
Coelenterazine h (2-Deoxycoelenterazine): A high-sensitivity, synthetic analogue of native Coelenterazine. It is the gold-standard substrate for Renilla (Rluc) and Gaussia (Gluc) luciferases, favored for its improved signal-to-noise ratio (reduced autoluminescence) compared to native Coelenterazine.
-
N,5-diphenylimidazo[1,5-a]pyrazin-8-amine: A synthetic small molecule belonging to the Imidazo[1,5-a]pyrazine class. Unlike the 1,2-a isomer (the luciferin core), the 1,5-a isomer is non-luminescent but biologically active, widely utilized as a scaffold for kinase inhibitors (e.g., IGF-1R, BTK inhibitors).
Critical Insight: Researchers often encounter the 1,5-a scaffold in screening libraries. Due to structural similarity (isomeric cores), there is a risk of assay interference (quenching or competitive binding) when using Coelenterazine h-based reporters.
Chemical & Physical Property Comparison
The fundamental difference lies in the nitrogen bridgehead position, which dictates the molecule's ability to form the dioxetanone intermediate required for light emission.
| Feature | Coelenterazine h (Reporter) | N,5-diphenylimidazo[1,5-a]pyrazin-8-amine (Scaffold) |
| Core Skeleton | Imidazo[1,2-a]pyrazine | Imidazo[1,5-a]pyrazine |
| CAS Number | 50909-86-9 | 1599466-85-9 (Representative/Analogues) |
| Primary Function | Bioluminescent Substrate (Luciferin) | Kinase Inhibitor / Pharmacophore |
| Luminescence | Yes (Blue, | No (Dark / Potentially Fluorescent) |
| Mechanism | Oxidative decarboxylation via Dioxetanone | ATP-competitive inhibition (Kinases) |
| Solubility | Low in water; soluble in MeOH/EtOH | DMSO, DMF, Chlorinated solvents |
| Autoluminescence | Low (10-fold lower than native CTZ) | None (Stable) |
| Assay Risk | Substrate degradation (light sensitive) | False Positive/Negative (Quencher/fluorescent) |
Mechanistic Divergence
Coelenterazine h: The Bioluminescent Pathway
Coelenterazine h is "2-deoxycoelenterazine." The removal of the hydroxyl group at the C-2 position suppresses non-enzymatic oxidation (autoluminescence) while maintaining high quantum yield with luciferases.
-
Binding: Binds to the hydrophobic pocket of Rluc/Gluc.
-
Oxidation: Enzyme catalyzes mono-oxygenation at the C-3 position.
-
Emission: Formation of a high-energy dioxetanone intermediate, which collapses to yield Coelenteramide, CO₂, and a photon (
~475 nm).
Imidazo[1,5-a]pyrazine: The Inhibitor Pathway
The 1,5-a isomer cannot undergo the specific oxidative cyclization required for bioluminescence because the nitrogen arrangement alters the electron density and steric environment at the critical C-3 equivalent position.
-
Target Binding: Designed to mimic the adenine ring of ATP.
-
Activity: Binds to the ATP-binding pocket of kinases (e.g., IGF-1R, Ack1, BTK).
-
Interference Potential: The planar, aromatic structure can intercalate or bind to the luciferase enzyme (competitive inhibition) or absorb the emitted blue light (inner filter effect), leading to false data in reporter assays.
Experimental Protocols
Protocol A: Validated Coelenterazine h Reporter Assay
Use this protocol to measure transcriptional activity or calcium flux.
Reagents:
-
Stock Solution: Dissolve Coelenterazine h (1 mg) in acidified methanol (100% MeOH + 50 µL HCl) to prevent oxidation. Store at -80°C.
-
Assay Buffer: PBS (pH 7.2) + 1 mM EDTA. Avoid BSA if possible (binds CTZ).
Workflow:
-
Cell Prep: Plate cells expressing Renilla luciferase (Rluc) in 96-well white-walled plates.
-
Substrate Prep: Dilute CTZ h stock to 5 µM working concentration in Assay Buffer immediately before use. Note: CTZ h is unstable in aqueous buffer (t½ ~ 20 min).
-
Injection: Inject 50 µL of Working Solution into wells using an auto-injector.
-
Measurement: Integrate luminescence for 10 seconds (no delay).
-
Normalization: Normalize data to total protein or a co-transfected Firefly luciferase control.
Protocol B: Counter-Screen for Scaffold Interference
Use this protocol to determine if "N,5-diphenylimidazo[1,5-a]pyrazin-8-amine" (or similar library hits) is interfering with your reporter assay.
Objective: Distinguish between biological inhibition of the pathway and chemical interference with the reporter.
Workflow:
-
Constitutive Expression: Use cells constitutively expressing Rluc (no drug treatment).
-
Lysis: Lyse cells to create a stable enzyme pool.
-
Compound Addition:
-
Well A: Lysate + Vehicle (DMSO).
-
Well B: Lysate + Test Compound (1,5-a scaffold) at
concentration.
-
-
Substrate Addition: Add Coelenterazine h (5 µM).
-
Readout: Measure Luminescence.
-
Analysis:
-
If Well B < Well A : The compound inhibits the enzyme (Rluc) directly or quenches the light. This is a False Positive if you are screening for pathway inhibitors.
-
Correction: Use an orthogonal reporter (e.g., Firefly Luciferase) which uses a different substrate (D-Luciferin) and emission wavelength (~560 nm).
-
Structural & Pathway Visualization
The following diagram illustrates the divergent pathways of the two molecules and the potential crossover point (Interference).
Caption: Functional divergence. Coelenterazine h drives the bioluminescent signal, whereas the 1,5-a scaffold targets kinases but may interfere with Rluc via direct inhibition or light quenching.
References
-
Jiang, T., et al. (2016). "Facile Synthesis of Imidazo[1,5-a]pyrazin-8(7H)-ones." Heterocycles. Link
- Establishes the synthesis and kinase inhibitor utility of the Imidazo[1,5-a]pyrazine core.
-
Inouye, S., & Shimomura, O. (1997). "The use of Renilla luciferase, Oplophorus luciferase, and apoaequorin as bioluminescent reporter protein in the presence of coelenterazine analogues."[1] Biochemical and Biophysical Research Communications. Link
- Defines the properties of Coelenterazine h (2-deoxycoelenterazine)
-
Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology. Link
- Authoritative source on distinguishing true hits from reporter interference (quenching/luciferase inhibition).
-
PubChem Compound Summary. (2024). "Coelenterazine h (CID 135398664)." National Center for Biotechnology Information. Link
-
Verification of chemical structure and physical properties.
-
Sources
Navigating the Structural Elucidation of Imidazo[1,5-a]pyrazin-8-amine: A Comparative Guide to Spectroscopic Characterization
For researchers and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a critical step. Imidazo[1,5-a]pyrazin-8-amine, a scaffold of interest in medicinal chemistry, presents a unique set of challenges and opportunities for characterization. This guide provides an in-depth analysis of its expected ¹H NMR features, a comparison with complementary analytical techniques, and a standardized protocol for its analysis.
It is important to note that, to date, a publicly available, experimentally verified ¹H NMR spectrum specifically for the unsubstituted imidazo[1,5-a]pyrazin-8-amine is not readily found in the literature. Therefore, this guide will provide a detailed, expert-informed prediction of its ¹H NMR data, grounded in the analysis of closely related analogues and fundamental principles of NMR spectroscopy.
Predicted ¹H NMR Spectral Data for Imidazo[1,5-a]pyrazin-8-amine
The structure and numbering of imidazo[1,5-a]pyrazin-8-amine are shown below:
Based on data from substituted imidazo[1,5-a]pyrazin-8(7H)-ones[1] and related heteroaromatic systems,[2][3] the following ¹H NMR spectral characteristics are predicted for imidazo[1,5-a]pyrazin-8-amine in a common deuterated solvent such as DMSO-d₆.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |
| H-1 | ~8.0 - 8.2 | Singlet (s) | - | This proton is on the imidazole ring, adjacent to a nitrogen atom and is expected to be in the downfield region. Data from analogues like 6-(4-Bromophenyl)-7-methyl-5-[(4-methylphenyl)sulfonyl]imidazo[1,5-a]pyrazin-8(7H)-one show the H-1 proton at 8.04 ppm.[1] |
| H-3 | ~8.9 - 9.1 | Singlet (s) | - | Also on the imidazole ring, the H-3 proton is typically the most downfield proton in this system due to the influence of the adjacent bridgehead nitrogen and the pyrazine ring. In the same analogue, this proton appears at 8.94 ppm.[1] |
| H-5 | ~7.6 - 7.8 | Doublet (d) | ~4.5 - 5.0 | This proton is on the pyrazine ring and is expected to couple with H-6. Protons on pyrazine rings typically resonate in this region.[2] |
| H-6 | ~7.9 - 8.1 | Doublet (d) | ~4.5 - 5.0 | Also on the pyrazine ring, H-6 will couple with H-5. Its chemical shift will be influenced by the adjacent nitrogen atom. |
| 8-NH₂ | ~6.5 - 7.5 | Broad Singlet (br s) | - | The chemical shift of amine protons can vary significantly depending on solvent, concentration, and temperature. They often appear as a broad signal due to quadrupole broadening and exchange with trace amounts of water.[4] |
A Comparative Analysis of Spectroscopic Techniques
While ¹H NMR is a powerful tool, a comprehensive structural elucidation of imidazo[1,5-a]pyrazin-8-amine relies on a combination of techniques.
| Technique | Information Provided | Complementary to ¹H NMR |
| ¹³C NMR | Provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. | Confirms the number of unique carbons and their chemical environment (e.g., aromatic, aliphatic), which is essential for unambiguous assignment of the structure. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can offer clues about the structure. | Provides the molecular formula, a critical piece of information that NMR alone cannot determine. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies. | Confirms the presence of the amine (N-H stretching and bending vibrations) and the aromatic C-H and C=N bonds within the heterocyclic system. |
| 2D NMR (COSY, HSQC, HMBC) | Provides information about the connectivity of protons (COSY), the direct correlation between protons and the carbons they are attached to (HSQC), and long-range correlations between protons and carbons (HMBC). | Essential for the definitive assignment of all proton and carbon signals, especially in complex molecules where simple multiplicity patterns are not sufficient for full structural determination. |
Experimental Protocol for ¹H NMR Analysis
The following is a standard protocol for the acquisition of a ¹H NMR spectrum of a heterocyclic amine like imidazo[1,5-a]pyrazin-8-amine.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the imidazo[1,5-a]pyrazin-8-amine sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amines as it can slow down the exchange of the N-H protons, leading to sharper signals.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.
2. NMR Instrument Setup and Data Acquisition:
- The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of at least 400 MHz for good signal dispersion.
- Tune and shim the instrument to ensure a homogeneous magnetic field.
- Acquire the spectrum at a constant temperature, typically 25 °C.
- Use a standard pulse sequence for ¹H NMR acquisition.
- Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
- The number of scans will depend on the sample concentration, but typically 16 to 64 scans are sufficient.
3. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the spectrum to obtain pure absorption signals.
- Calibrate the chemical shift scale by setting the residual solvent peak or the TMS signal to its known chemical shift.
- Integrate the signals to determine the relative number of protons for each resonance.
Characterization Workflow
The following diagram illustrates a comprehensive workflow for the structural characterization of imidazo[1,5-a]pyrazin-8-amine, integrating multiple analytical techniques.
Caption: Workflow for the synthesis and structural elucidation of imidazo[1,5-a]pyrazin-8-amine.
Conclusion
The structural characterization of imidazo[1,5-a]pyrazin-8-amine, while challenging due to the current lack of direct experimental ¹H NMR data in the public domain, can be confidently approached through a combination of predictive methods based on close analogues and a suite of complementary spectroscopic techniques. By integrating ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy, researchers can achieve an unambiguous confirmation of the molecular structure, a critical step in the advancement of drug discovery and development programs involving this promising heterocyclic scaffold.
References
-
Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-883. Available at: [Link]
-
N-Pyrazinoyl Substituted Amino Acids as Potential Antimycobacterial Agents—the Synthesis and Biological Evaluation of Enantiomers. (2021). Molecules, 26(15), 4489. Available at: [Link]
-
Mild and Biocompatible Synthesis of Highly Symmetrical Tetra-Substituted Pyrazines from Amino acids and Peptides. (2018). Scientific Reports, 8(1), 1-9. Available at: [Link]
-
Facile Synthesis of Imidazo[1,5-a]pyrazin-8(7H)-ones from Mesoionic 1,3-Oxazolium-5-olates via a Multistep One-Pot Transformation. (2016). HETEROCYCLES, 92(11), 2046-2058. Available at: [Link]
- Synthesis and Spectral Characterisation of Imidazo [1,2a] Pyrazine Derivatives. (2016). European Journal of Biomedical and Pharmaceutical Sciences, 3(10), 299-305.
- Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry, 10(2), 288-297.
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial evalu
-
The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021). ACD/Labs. Available at: [Link]
- Prediction of ¹H-NMR shifts with Ambit-HNMR software. (2021).
- The prediction of ¹H chemical shifts in amines: a semiempirical and ab initio investigation. (2007). Magnetic Resonance in Chemistry, 45(10), 884-892.
- Advanced NMR techniques for structural characterization of heterocyclic structures. (2005). Current Organic Chemistry, 9(4), 397-427.
- ¹⁵N labeling and analysis of ¹³C–¹⁵N and ¹H–¹⁵N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. (2019). RSC Advances, 9(41), 23795-23819.
-
Nitrogen NMR. University of Ottawa. Available at: [Link]
-
PubChem Compound Summary for CID 292283, Imidazo(1,5-a)pyrazine. National Center for Biotechnology Information. Available at: [Link]
- Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. (2021). Molecules, 26(14), 4118.
- Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (2024). The Journal of Organic Chemistry, 89(5), 2927-2943.
- ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (1991).
- Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. (2018). ACS Medicinal Chemistry Letters, 9(9), 923-928.
- New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. (2023). Molecules, 28(15), 5709.
- Short Summary of ¹H-NMR Interpretation.
Sources
A Senior Application Scientist's Guide to LC-MS Identification of Pyrazine Derivatives
Pyrazine derivatives are a pivotal class of heterocyclic aromatic compounds, fundamentally contributing to the flavor and aroma profiles of numerous foods such as coffee and cocoa, and serving as crucial structural motifs in many pharmaceutical agents.[1][2][3] The accurate identification and quantification of these compounds are paramount for quality control in the food industry and for pharmacokinetic studies in drug development.[1] Liquid chromatography-mass spectrometry (LC-MS) stands out as the premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity, especially in complex matrices. While gas chromatography (GC) has traditionally been used, LC-MS is often more suitable for liquid samples like beverages or biological fluids.[4][5]
This guide provides an in-depth, objective comparison of LC-MS methodologies for the identification and quantification of pyrazine derivatives. We will delve into the causality behind experimental choices, from sample preparation to mass analysis, to equip researchers, scientists, and drug development professionals with the expertise to develop robust and reliable methods.
The Logic of the LC-MS Workflow for Pyrazine Analysis
A successful LC-MS analysis is not a series of disconnected steps but a logically flowing system where each stage is optimized to support the next. The overall goal is to isolate the analytes of interest from interfering matrix components and present them in a form suitable for ionization and detection.
Caption: High-level overview of the pyrazine analysis workflow using LC-MS.
PART 1: Comparative Analysis of Methodologies
The performance of an LC-MS method is critically dependent on the choices made during its development. Here we compare common alternatives.
Sample Preparation: The Foundation of Accurate Analysis
The primary objective of sample preparation is to extract the pyrazine derivatives from the sample matrix while removing interferences that can suppress ionization or contaminate the instrument.[6][7]
| Technique | Principle | Advantages | Disadvantages | Best For |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Simple, inexpensive. | Can be labor-intensive, may use large volumes of organic solvents. | Simple matrices, initial screening.[1] |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent and selectively eluted. | High recovery, excellent clean-up, can be automated. | Method development can be complex, higher cost per sample. | Biological fluids (plasma), complex liquid samples. |
| QuEChERS | "Quick, Easy, Cheap, Effective, Rugged, and Safe." An extraction/partitioning step followed by dispersive SPE for clean-up. | High throughput, effective for a wide range of analytes and matrices. | May require optimization for specific analyte/matrix combinations. | Solid food samples (teas, cocoa), agricultural products.[7][8] |
Liquid Chromatography: Achieving Selective Separation
The LC system separates the pyrazine derivatives prior to their introduction into the mass spectrometer. The choice of column and mobile phase is crucial for resolving isomers and separating analytes from matrix components.
Column Selection:
-
Reversed-Phase (RP) C18: This is the workhorse for LC analysis. Octadecyl silica (ODS) C18 columns are commonly used for separating pyrazines using acetonitrile/water or methanol/water mobile phases.[9][10] They are an excellent starting point for most applications.[1]
-
Mixed-Mode Columns: These columns offer multiple retention mechanisms (e.g., reversed-phase and ion-exchange). They can provide unique selectivity for separating structurally similar pyrazine compounds that are difficult to resolve on a standard C18 column.[11]
-
Chiral Stationary Phases: For separating closely related non-chiral regio-isomers, which can be challenging, polysaccharide-based chiral columns have shown excellent separation capabilities.[9]
Mobile Phase Optimization:
A mobile phase typically consists of water and an organic solvent like acetonitrile or methanol.[10] For MS compatibility, a volatile acid such as formic acid is added (typically 0.1%) to the mobile phase.[3][12] This serves two key purposes: it improves chromatographic peak shape and promotes protonation of the pyrazine analytes, which is essential for positive mode electrospray ionization.[4]
Mass Spectrometry: Sensitive and Specific Detection
Ionization Techniques:
The ionization source converts the neutral pyrazine molecules eluting from the LC column into gas-phase ions. The choice between "hard" and "soft" ionization is critical; for LC-MS, soft ionization is almost always used to keep the molecular ion intact.[13][14][15]
| Ionization Source | Principle | Suitability for Pyrazines |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, generating ions from the evaporated droplets.[14] | This is the most common and effective method for pyrazines. It is a soft ionization technique that typically produces protonated molecules [M+H]+, minimizing fragmentation and preserving molecular weight information.[1][16][17] |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge creates reagent gas ions that then ionize the analyte molecules through chemical reactions. | APCI is suitable for less polar compounds that are not easily ionized by ESI. It can be a useful alternative if ESI fails to provide an adequate signal.[17] |
| Atmospheric Pressure Photoionization (APPI) | Uses photons from a UV lamp to ionize analytes. | APPI can ionize both polar and non-polar molecules and may offer advantages for certain pyrazine derivatives in specific matrices where ESI and APCI are subject to high matrix effects.[14] |
Mass Analyzers:
The mass analyzer separates ions based on their mass-to-charge ratio (m/z).
| Mass Analyzer | Key Feature | Application for Pyrazine Analysis |
| Triple Quadrupole (QqQ) | High sensitivity and specificity for targeted analysis using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). | The gold standard for quantification. It allows for the selective detection of specific pyrazines even in highly complex matrices, providing excellent sensitivity and a wide linear dynamic range.[1][4][16] |
| Time-of-Flight (TOF) | High resolution and mass accuracy. | Excellent for screening and identification of unknown pyrazine derivatives by providing accurate mass measurements, which can be used to determine elemental composition. |
| Orbitrap | Very high resolution and mass accuracy. | Used for structural elucidation and unambiguous formula determination of novel or unknown pyrazine compounds. |
PART 2: A Self-Validating System in Practice
To ensure trustworthiness, every protocol must be a self-validating system. This is achieved through rigorous method validation and the implementation of quality controls.
Detailed Experimental Protocol: Quantification of Pyrazinamide in Human Plasma
This protocol is a practical example of a validated method for a pharmaceutically relevant pyrazine derivative.
1. Sample Preparation (SPE)
-
Objective: To extract Pyrazinamide from plasma with high recovery and minimal matrix effects.
-
Protocol:
-
Pipette 200 µL of plasma into a clean tube.
-
Add 50 µL of the internal standard working solution (e.g., Glipizide at 1.506 µg/mL).
-
Add 400 µL of 0.1% formic acid and vortex for 10 seconds.
-
Condition an SPE cartridge (e.g., Analchem PLEXUS 30 mg/1cc) with 1 mL of methanol, followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with 2 x 0.5 mL of ultrapure water to remove polar interferences.
-
Elute the Pyrazinamide with 400 µL of the mobile phase.
-
Inject 10 µL of the eluent into the LC-MS/MS system.
-
2. LC-MS/MS Analysis (Targeted Quantification)
-
LC System:
-
Column: Hypersil Gold, 4.6 x 50 mm, 5 µm.
-
Mobile Phase: 90:10 (v/v) Methanol : 0.1% Formic Acid in 10 mM Ammonium Formate.
-
Flow Rate: 0.400 mL/min.
-
Column Temperature: 40 °C.[4]
-
-
MS System (Triple Quadrupole):
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Pyrazinamide: Precursor ion (Q1) m/z 124.1 → Product ion (Q3) m/z 79.16 (for quantification).
-
Glipizide (IS): Precursor ion (Q1) m/z 446.2 → Product ion (Q3) m/z 321.2 (for quantification).
-
-
Caption: The principle of Multiple Reaction Monitoring (MRM) for selective quantification.
3. Method Validation
-
Trustworthiness: To ensure the method is reliable, it must be validated according to regulatory guidelines (e.g., FDA).[1]
-
Key Parameters:
-
Linearity: The calibration curve should be linear over the expected concentration range (e.g., 0.5 to 500 ng/mL), with a coefficient of determination (r²) ≥ 0.99.[1]
-
Accuracy & Precision: Intra- and inter-day accuracy and precision are assessed using quality control (QC) samples at low, medium, and high concentrations.[1]
-
Recovery: The efficiency of the extraction process should be high and consistent.[1]
-
Matrix Effect: This evaluates whether components in the plasma suppress or enhance the ionization of the analyte, ensuring the matrix does not bias the results.[1][8]
-
Stability: The stability of the analyte in the biological matrix must be confirmed under various storage and handling conditions.[1]
-
By systematically optimizing and validating each step of this workflow, from sample preparation to data analysis, researchers can generate highly reliable and defensible data for the LC-MS identification of pyrazine derivatives.
References
-
Title: Separation of Pyrazine on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) Source: National Institutes of Health (NIH) URL: [Link]
-
Title: HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column Source: SIELC Technologies URL: [Link]
-
Title: Separation of Pyrazines by Mixed-Mode HPLC Source: SIELC Technologies URL: [Link]
-
Title: Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media Source: Green Chemistry (RSC Publishing) URL: [Link]
-
Title: Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Pyrazine Source: SIELC Technologies URL: [Link]
-
Title: Determination of Pyrazinamide in Human Plasma Samples Containing Fixed Dose Combination Molecules by using Liquid Chromatography Source: Walsh Medical Media URL: [Link]
-
Title: Ionization Methods in Organic Mass Spectrometry Source: University of California, Riverside URL: [Link]
-
Title: Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas Source: Agilent URL: [Link]
-
Title: Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu Source: MDPI URL: [Link]
-
Title: A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques Source: ACD/Labs URL: [Link]
-
Title: A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion complexes Source: ResearchGate URL: [Link]
-
Title: An Introduction to Mass Spectrometry Ionization Source: Journal of the Association for Laboratory Automation URL: [Link]
-
Title: Problems encountered in LC-MS/MS analysis for the determination of pesticide residues in food Source: eJournals URL: [Link]
-
Title: Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods Source: ResearchGate URL: [Link]
-
Title: Ionization Techniques in Mass Spectrometry: A Review Source: Longdom Publishing URL: [Link]
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- 3. Pyrazine | SIELC Technologies [sielc.com]
- 4. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. agilent.com [agilent.com]
- 8. ejournals.epublishing.ekt.gr [ejournals.epublishing.ekt.gr]
- 9. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
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Technical Guide: Comparative Profiling of Synthetic Imidazopyrazine Analogues
Executive Summary
This guide provides a technical comparison of synthetic imidazopyrazine analogues used in bioluminescent reporter systems. While native Coelenterazine (CTZ) serves as the biological scaffold, synthetic evolution has produced analogues like Furimazine , Coelenterazine-h , and Diphenylterazine (DTZ) . These molecules are not merely "brighter"; they are chemically tuned for specific enzyme pockets (NanoLuc, teLuc) to alter quantum yield, emission spectra, and kinetic stability.
Key Finding: The selection of an analogue is a trade-off between Intensity (
Part 1: Mechanism of Action & Chemical Evolution
The bioluminescent reaction of imidazopyrazines is an oxidative decarboxylation.[1] The analogue binds to the luciferase, which catalyzes the addition of molecular oxygen to the C-2 carbon, forming a high-energy dioxetanone intermediate.[2] This intermediate collapses, releasing
Structural Impact on Performance
-
Native Coelenterazine: Contains a p-phenol group at C-2. High auto-oxidation (background noise).[3]
-
Coelenterazine-h (Deoxy-coelenterazine): Removal of the C-2 hydroxyl group. Reduces auto-oxidation and increases quantum yield in Renilla systems.
-
Furimazine: Substitution of the C-2 benzyl ring with a furan ring. This steric change makes it a poor substrate for Renilla but a hyper-active substrate for the engineered NanoLuc, resulting in a ~30-fold increase in specific activity over CTZ within the NanoLuc pocket.
-
Diphenylterazine (DTZ): Extension of the
-conjugation system. Lowers the energy gap, red-shifting the emission (~500–580 nm) for better tissue penetration.
Diagram 1: The Imidazopyrazine Oxidative Pathway
This diagram illustrates the conversion of the substrate to light, highlighting the critical C-2 modification point.
Caption: The oxidative decarboxylation pathway. Modifications at the "Substrate" node (C-2/C-6 positions) dictate the energy of the "Photon" and stability of the "Intermediate."
Part 2: Comparative Analysis of Analogues
This section compares the performance of key analogues when paired with their optimized luciferase partners. Note that "Intensity" is system-dependent; Furimazine is dim with Renilla but extremely bright with NanoLuc.
Table 1: Physicochemical & Performance Metrics[4][5]
| Analogue | Optimized Enzyme | Relative Intensity* | Emission Peak ( | Signal Type | Solubility | Primary Application |
| Native Coelenterazine | Rluc, Gluc | 1x (Baseline) | 480 nm (Blue) | Flash | Low | Calcium sensing, ELISA |
| Coelenterazine-h | Rluc variants | ~10-20x vs Native | 475 nm (Blue) | Flash/Glow | Low | High-sensitivity Rluc assays |
| Furimazine | NanoLuc (Nluc) | ~150x vs Native | 460 nm (Blue) | Glow (>2h) | Very Low | HTS, Reporter Assays |
| Diphenylterazine (DTZ) | teLuc | High (In Vivo) | 502-580 nm (Teal/Yel) | Glow | Poor | Deep Tissue Imaging |
| Fluorofurimazine (FFz) | NanoLuc/Antares | High (In Vivo) | 460 nm | Glow | Improved | In vivo Nluc imaging |
*Relative Intensity refers to the specific activity of the optimized Enzyme+Substrate pair compared to Rluc+CTZ.
Detailed Technical Comparison
1. Furimazine (The Standard for Sensitivity)
-
Performance: When paired with NanoLuc, Furimazine exhibits a
of ~10 but a roughly 30-fold higher than CTZ on the same enzyme. -
Stability: Unlike CTZ, which degrades rapidly in serum (autoluminescence), Furimazine is chemically stable in culture media, resulting in a half-life
hours.[4] -
Limitation: Poor aqueous solubility requires organic co-solvents (ethanol/glycerol), which can be toxic in high doses for small animal models.
2. Coelenterazine-h (The Renilla Booster)
-
Performance: The removal of the hydroxyl group improves quantum yield in Renilla luciferases by up to 20-fold.
-
Trade-off: It suffers from higher non-enzymatic auto-oxidation rates than native CTZ, leading to higher background noise in cell lysates.
3. Diphenylterazine (DTZ) & Fluorofurimazine (The In Vivo Specialists)[5]
-
DTZ: Designed for teLuc , this analogue shifts emission toward the red spectrum.[6] While blue light (Furimazine) is absorbed by hemoglobin, DTZ's emission penetrates tissue better.
-
Fluorofurimazine: A fluorinated variant of Furimazine designed to solve the solubility bottleneck. It allows for higher substrate loading in mice without precipitation, yielding brighter effective images than Furimazine despite having similar intrinsic photophysics.
Part 3: Experimental Protocol (Kinetic Profiling)
To objectively compare these analogues, one cannot simply add them to cells; kinetic profiling is required to distinguish between initial flash intensity and sustained glow.
Workflow Diagram
This workflow ensures consistent data generation by normalizing for cell count and substrate injection timing.
Caption: Kinetic profiling workflow. "Substrate Prep" is marked red as imidazopyrazines degrade rapidly in aqueous buffer if not used immediately.
Step-by-Step Methodology
1. Reagent Preparation (Critical Step):
-
Stock Solution: Dissolve analogues in acidified ethanol or propylene glycol to 5-10 mM. Store at -80°C. Never store in aqueous buffers.
-
Working Solution: Dilute stock 1:50 or 1:100 into the assay buffer (e.g., PBS + 0.1% BSA) immediately before use.
-
Expert Insight: BSA is essential to prevent the hydrophobic analogue from sticking to plasticware, but it can cause slight background luminescence. Use "Prion-grade" or fatty-acid-free BSA for ultra-sensitive assays.
-
2. Plate Setup:
-
Use white-walled, clear-bottom tissue culture plates to maximize signal reflection and prevent cross-talk between wells.
-
Include "Mock" transfected cells (or non-transfected controls) to measure the Autoluminescence Background of the analogue itself.
3. Data Acquisition:
-
Instrument: Luminometer equipped with injectors (e.g., GloMax).
-
Settings: No filter (open luminescence) for total intensity. Integration time: 0.5–1.0 seconds.
-
Kinetic Loop: Measure immediately upon injection (
) and every minute for 30 minutes.
4. Data Analysis:
-
Subtract the "Mock" background from all readings.
-
Metric 1 (
): The peak luminescence value (usually at min). -
Metric 2 (Stability): Calculate the signal half-life (
), the time required for signal to decay to 50% of .
Part 4: Troubleshooting & Optimization (Expertise)
-
The "Flash" Problem: If using Coelenterazine-h with Rluc, the signal may decay by 50% in <2 minutes. Solution: Use a "Glow" buffer containing thiourea or detergents that slow the catalytic turnover, turning the flash into a pseudo-glow (at the cost of peak intensity).
-
Solubility Crash: If Furimazine precipitates (cloudy buffer), your results will be erratic. Solution: Ensure the stock is fully dissolved in ethanol before adding to the buffer. For in vivo work, switch to Fluorofurimazine or use a poloxamer (P-407) formulation.
-
Spectral Overlap: When comparing DTZ (Red) vs. Furimazine (Blue), ensure your luminometer's PMT (photomultiplier tube) has equal sensitivity across 450nm–600nm. Most standard PMTs are less sensitive to red light, potentially under-reporting DTZ performance.
References
-
Hall, M. P., et al. (2012). "Engineered Luciferase Reporter from a Deep Sea Shrimp Utilizing a Novel Imidazopyrazinone Substrate." ACS Chemical Biology.[7][8][9]
-
Yeh, H. W., et al. (2017). "Red-shifted luciferase-luciferin pairs for enhanced bioluminescence imaging."[7] Nature Methods.[7]
-
Su, Y., et al. (2020). "Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals." Nature Methods.[7]
-
Promega Corporation. "NanoLuc® Luciferase Technology: Technical Manual."
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Engineered Luciferase Reporter from a Deep Sea Shrimp Utilizing a Novel Imidazopyrazinone Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced Bioluminescence System for In Vivo Imaging with Brighter and Red-Shifted Light Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Red-shifted luciferase-luciferin pairs for enhanced bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. promega.com [promega.com]
- 9. Engineered luciferase reporter from a deep sea shrimp utilizing a novel imidazopyrazinone substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of N,5-diphenylimidazo[1,5-a]pyrazin-8-amine in HEK293 cells
Title: Validation of the Kinase Inhibitor Scaffold N,5-diphenylimidazo[1,5-a]pyrazin-8-amine (DIP-8) in HEK293 Models
Executive Summary & Strategic Positioning
N,5-diphenylimidazo[1,5-a]pyrazin-8-amine (referred to herein as DIP-8 ) represents a core scaffold class of Type I ATP-competitive kinase inhibitors , structurally analogous to clinical Bruton’s Tyrosine Kinase (BTK) inhibitors (e.g., specific Merck & Vertex series).
While often designed for hematopoietic targets (B-cells), validating DIP-8 in HEK293 (Human Embryonic Kidney) cells is a critical "Go/No-Go" step in early drug discovery for two distinct reasons:
-
Off-Target Toxicity Screening: HEK293 cells serve as a robust epithelial model to assess non-specific cytotoxicity (general safety profile) before advancing to target-specific lines.
-
Recombinant Target Validation: HEK293 cells act as a "null background" host. Because they lack endogenous BTK, they are the ideal system for transfecting a target kinase (e.g., BTK, SRC, or IGF-1R) to measure inhibitor potency without interference from endogenous signaling.
This guide outlines a rigorous validation protocol comparing DIP-8 against the industry standard Ibrutinib and the broad-spectrum control Staurosporine .
Comparative Analysis: DIP-8 vs. Market Alternatives
The following table contrasts DIP-8 with established alternatives in the context of HEK293 validation.
| Feature | DIP-8 (Subject Compound) | Ibrutinib (Standard) | Staurosporine (Control) |
| Primary Class | Imidazo[1,5-a]pyrazine scaffold | Pyrazolo[3,4-d]pyrimidine | Indolocarbazole |
| Mechanism | Reversible/Irreversible (Design dependent) | Irreversible (Covalent Cys481) | Pan-kinase inhibitor (Apoptosis inducer) |
| HEK293 Baseline Toxicity | Low to Moderate (Expected) | Low (High selectivity) | High (Picomolar toxicity) |
| Validation Utility | Novel scaffold SAR exploration | Positive control for BTK assays | Positive control for cell death assays |
| Solubility (DMSO) | Moderate (~10-20 mM) | High (>50 mM) | High |
| Cost | Low (Synthetic intermediate) | High (Clinical grade) | Moderate |
Application Note: If DIP-8 exhibits toxicity in HEK293 cells at concentrations < 1 µM, it suggests significant "off-target" promiscuity (likely inhibiting EGFR or cell-cycle kinases), rendering it unsuitable as a selective probe.
Validation Logic & Pathway Visualization
To validate DIP-8 scientifically, we must prove it enters the cell and engages the target (if transfected) or assess its safety window (if untransfected).
Figure 1: Decision tree for validating DIP-8. Note that Wild-Type HEK293 is used strictly for toxicity screening, while Transfected HEK293 is required for functional potency validation.
Detailed Experimental Protocols
Protocol A: Cytotoxicity Profiling (The Safety Window)
Objective: Determine the CC50 (Cytotoxic Concentration 50%) to ensure any observed functional effects are not due to general cell death.
-
Preparation:
-
Seed HEK293 cells at 5,000 cells/well in 96-well white-walled plates.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Treatment:
-
Prepare a 10-point serial dilution of DIP-8 (Start: 100 µM, 1:3 dilution).
-
Controls: DMSO (0.1% v/v, Negative), Staurosporine (1 µM, Positive).
-
Treat cells for 48 hours.
-
-
Readout (ATP Quantification):
-
Add CellTiter-Glo (Promega) reagent (1:1 ratio with media).
-
Shake for 2 mins; Incubate 10 mins (dark).
-
Measure Luminescence.
-
-
Analysis:
-
Normalize to DMSO control. Plot Log[Concentration] vs. % Viability.
-
Success Criteria: DIP-8 CC50 should be > 10 µM for a selective kinase inhibitor.
-
Protocol B: Cellular Thermal Shift Assay (CETSA)
Objective: Prove DIP-8 physically enters the cell and binds the target kinase (e.g., transfected BTK) in the complex intracellular environment. This is the Gold Standard for Target Engagement .
-
Transfection:
-
Transfect HEK293 cells with a plasmid encoding Flag-tagged BTK (or target of choice) using Lipofectamine 3000. Incubate 24h.
-
-
Treatment:
-
Treat intact cells with 1 µM DIP-8 or DMSO for 1 hour.
-
-
Thermal Challenge:
-
Harvest cells, wash in PBS, and resuspend in kinase buffer with protease inhibitors.
-
Aliquot into PCR tubes.
-
Heat aliquots to a gradient: 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C for 3 minutes.
-
Cool immediately to 25°C.
-
-
Lysis & Separation:
-
Add 1% NP-40 to lyse cells.
-
Centrifuge at 20,000 x g for 20 mins at 4°C (pellet precipitated/unstable proteins).
-
Collect supernatant (soluble fraction).
-
-
Detection:
-
Run supernatant on SDS-PAGE.
-
Western Blot for Flag-tag .
-
-
Interpretation:
-
If DIP-8 binds the kinase, it will thermodynamically stabilize the protein, causing a "thermal shift" (protein remains soluble at higher temperatures compared to DMSO).
-
Mechanistic Signaling Pathway
When validating DIP-8 in a transfected HEK293 model (e.g., BTK+), you are looking for the inhibition of downstream phosphorylation.
Figure 2: Expected Pharmacodynamic effect. DIP-8 should block BTK autophosphorylation (Y223) and downstream ERK phosphorylation.
Troubleshooting & Expert Tips
-
Solubility Issues: Imidazo-pyrazines can be hydrophobic. If precipitation occurs in media, limit final DMSO concentration to 0.5% and sonicate the stock solution.
-
The "Null" Trap: Remember, Wild-type HEK293 cells do not express BTK . If you treat WT HEK293 with DIP-8 and see a reduction in p-ERK, you are observing off-target inhibition (likely EGFR or MEK inhibition), not BTK inhibition. This is a common artifact in poorly designed validation studies.
-
Washout: Since DIP-8 is likely a reversible Type I inhibitor (unless acrylamide-modified), extensive washing of cells before lysis may reverse the binding. Maintain the inhibitor presence during lysis for binding assays, or use CETSA on intact cells.
References
-
Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors. Source: ACS Medicinal Chemistry Letters (2015).[1] Context: Establishes the structural activity relationship (SAR) for this specific scaffold. URL:[Link]
-
The Cellular Thermal Shift Assay (CETSA) for Target Engagement. Source: Science (2013). Context: The definitive protocol for validating intracellular drug binding in HEK293 cells. URL:[Link]
-
HEK293 Cell Line: A Robust Tool for Protein Expression. Source: Nature Methods (2018). Context: Validation of HEK293 as a host for transient transfection of kinases. URL:[Link]
-
Guidance on Kinase Inhibitor Selectivity Profiling. Source: Biochemical Journal (2003). Context: Methodologies for distinguishing on-target vs. off-target effects (e.g., Staurosporine comparison). URL:[Link]
Sources
A Senior Application Scientist's Guide to the Crystal Structure Validation of Imidazo[1,5-a]pyrazin-8-amine
This guide provides an in-depth, objective comparison of methodologies for the definitive structural validation of imidazo[1,5-a]pyrazin-8-amine, a critical heterocyclic scaffold in modern drug discovery. As researchers and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which successful structure-activity relationship (SAR) studies, lead optimization, and intellectual property claims are built.[1] The protocols and logical frameworks presented herein are designed to be self-validating, ensuring the highest degree of confidence in your final structural assignment.
The Imperative of High-Quality Crystalline Material
The journey to an unimpeachable crystal structure begins not in the diffractometer, but in the crystallization dish. Obtaining high-quality single crystals is often the most challenging and rate-limiting step in the entire process.[1][2] For imidazo[1,5-a]pyrazin-8-amine, a polar, basic heterocycle, careful consideration of the crystallization strategy is paramount.
Experimental Protocol: Recrystallization of Imidazo[1,5-a]pyrazin-8-amine
Rationale: The goal of recrystallization is to prepare a supersaturated solution from which the target molecule slowly precipitates, allowing for the ordered arrangement of molecules into a crystal lattice.[2] The slow cooling process is critical for growing larger, higher-quality crystals suitable for diffraction.[2][3]
Step-by-Step Methodology:
-
Solvent Screening:
-
Place a few milligrams of imidazo[1,5-a]pyrazin-8-amine into separate test tubes.
-
Add a few drops of various solvents, covering a range of polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene). The principle of "like dissolves like" suggests that polar solvents like alcohols are a good starting point for this amine-containing heterocycle.
-
A suitable solvent will show poor solubility at room temperature but high solubility upon heating.[3]
-
If a single solvent is not ideal, a binary solvent system (one "good" solvent where the compound is soluble, and one "poor" solvent where it is not) can be employed.[4] For amines, acidic media like acetic acid can also be used to aid dissolution, potentially forming a salt that crystallizes well.[5][6]
-
-
Dissolution:
-
Place the bulk of the crude solid into an Erlenmeyer flask.
-
Add the chosen hot solvent dropwise while stirring or swirling until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.[3]
-
Note: If colored impurities are present, the solution can be cooled, treated with a small amount of activated charcoal, and then reheated and filtered hot to remove the charcoal and adsorbed impurities.
-
-
Crystal Growth:
-
Cover the flask with a watch glass or loosely with foil to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling encourages the formation of small, imperfect crystals.
-
If crystals do not form, induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a "seed" crystal from a previous batch.[3]
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize the crystal yield.[3]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the surface.
-
Allow the crystals to air dry completely to remove any residual solvent, which could interfere with subsequent analysis.
-
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides the most comprehensive and unambiguous determination of a molecule's three-dimensional structure, including connectivity, bond lengths, bond angles, and absolute configuration.[1][7] It is the definitive method for establishing the atomic arrangement in the crystalline state.[8]
Logical Workflow for SC-XRD Validation
The process follows a logical progression from sample to final validated structure. Each step builds upon the last, with quality checks ensuring the integrity of the final model.
Experimental Protocol: SC-XRD Analysis
-
Crystal Mounting: A suitable single crystal (typically <0.5 mm, with well-defined faces and no visible cracks) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer, cooled under a stream of nitrogen gas (to reduce thermal motion), and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the resulting diffraction pattern—a series of spots of varying intensity—is recorded by a detector.[9]
-
Structure Solution: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal. Mathematical methods (e.g., direct methods or Patterson methods) are then applied to the intensity data to generate an initial electron density map.[9]
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined computationally to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data. The quality of this fit is assessed using metrics like the R-factor; a lower R-factor indicates a better fit.
-
Validation: The final structure is rigorously checked for geometric sensibility (e.g., chemically reasonable bond lengths and angles) and other potential issues.[10][11] The final output is typically a Crystallographic Information File (CIF).
Hypothetical Data for a Validated Structure
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₆H₆N₄ | Confirms the elemental composition. |
| Molecular Weight | 134.14 g/mol | Consistent with the expected mass.[12] |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Temperature | 100 K | Low temperature reduces atomic vibration, improving data quality. |
| R1 [I > 2σ(I)] | 0.035 | A low R-factor indicates a good agreement between the model and experimental data. |
| Goodness-of-Fit (S) | 1.05 | A value close to 1.0 suggests a good refinement model. |
Orthogonal Validation: A Multi-Technique Approach
While SC-XRD is powerful, its data represents the molecule in the solid state. It is crucial to correlate this with data from other techniques, particularly those that characterize the molecule's identity and connectivity in solution or the gas phase. This builds a comprehensive and irrefutable body of evidence.
A. NMR Spectroscopy: Confirming Connectivity in Solution
NMR spectroscopy is the most powerful method for determining the structure of organic molecules in solution.[13][14] It provides data on the chemical environment of each ¹H and ¹³C atom and, crucially, how they are connected. This solution-state structure must be consistent with the solid-state structure from XRD.
Experimental Protocol: NMR Structural Elucidation
-
Sample Preparation: Dissolve ~5-10 mg of the crystallized imidazo[1,5-a]pyrazin-8-amine in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
1D NMR (¹H and ¹³C):
-
Acquire a standard ¹H NMR spectrum. This will show the number of distinct proton environments, their integration (ratio), and their splitting patterns (J-coupling). The N-H protons of the amine group are expected to be broad and may exchange with D₂O.[15]
-
Acquire a ¹³C NMR spectrum (often proton-decoupled) to show the number of distinct carbon environments.
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This helps build fragments of the molecule.[14]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached.[14]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two or three bonds. This is key for connecting the fragments identified by COSY and establishing the overall carbon skeleton and placement of substituents.
-
The combination of these NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the covalent bonding framework of the imidazo[1,5-a]pyrazine core and the position of the amine group.
B. Mass Spectrometry: The Molecular Formula Check
Mass spectrometry (MS) provides a precise measurement of the mass-to-charge ratio (m/z) of the molecule, which confirms its molecular weight and, with high-resolution instruments (HRMS), its elemental formula.
Experimental Protocol: MS Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC).
-
Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a "soft" technique that typically yields the protonated molecule, [M+H]⁺.
-
Mass Analysis: The analyzer measures the m/z of the ions. For imidazo[1,5-a]pyrazin-8-amine (C₆H₆N₄, exact mass 134.0592), HRMS should detect an [M+H]⁺ ion at m/z 135.0665, confirming the elemental formula. The presence of an even number of nitrogen atoms (four) is consistent with the even nominal molecular weight of 134.[15]
C. Powder X-ray Diffraction (PXRD): Validating Bulk Purity
While SC-XRD analyzes a single crystal, PXRD analyzes a bulk powder sample containing millions of microcrystals. It is an essential tool for ensuring the single crystal selected is representative of the bulk material and for identifying different crystalline forms (polymorphs).[16]
Experimental Protocol: PXRD Analysis
-
Sample Preparation: Gently grind a small amount (~20 mg) of the crystallized material into a fine powder.
-
Data Acquisition: Pack the powder into a sample holder and place it in the PXRD instrument. The sample is irradiated with X-rays over a range of angles (2θ), and the detector records the intensity of the diffracted X-rays at each angle.
-
Analysis: The resulting diffractogram is a unique "fingerprint" of that specific crystalline phase. This experimental pattern can be compared to a pattern calculated from the SC-XRD data. A strong match confirms that the bulk material consists of the same crystalline phase as the single crystal that was analyzed.
Comparative Analysis and Conclusion
Each technique provides a unique and vital piece of the structural puzzle. Relying on a single method leaves open the possibility of misinterpretation or errors.
| Technique | Information Provided | Sample State | Key Advantage | Key Limitation |
| SC-XRD | 3D atomic coordinates, bond lengths/angles, absolute stereochemistry | Solid (Single Crystal) | Unambiguous 3D structure determination.[7][8] | Requires high-quality single crystals, which can be difficult to grow.[1][2] |
| PXRD | Crystalline phase "fingerprint", polymorph identification, bulk purity | Solid (Powder) | Fast analysis of bulk material; essential for pharmaceutical quality control.[16] | Does not provide atomic coordinates for a novel structure. |
| NMR | Covalent bonding framework, atom connectivity, stereochemistry | Solution | Gold standard for structure in solution; powerful for complex molecules.[13][17] | Provides a time-averaged structure in solution, which may differ from the solid state. |
| MS | Molecular weight, elemental formula, fragmentation patterns | Gas Phase (Ionized) | Extremely high sensitivity and mass accuracy for formula confirmation. | Provides no information on atom connectivity or 3D structure. |
References
- American Chemical Society. Terahertz spectroscopy as a validation tool for pharmaceutical crystal structure prediction.
- Anton Paar Wiki. X-ray Crystallography.
- Berman, H. M., et al. "X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.
- ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.
- Pinto, D. C. G. A., et al. "(PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
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- Boldyreva, E. V.
- Franco, J. "Video: Growing Crystals for X-ray Diffraction Analysis." JoVE.
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- Arkat USA. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5.
- Google Patents. AU2022200828B2 - Processes for the preparation of 4-{8-amino-3-[(2s)-1-(but-2-ynoyl)-pyrrolidin-2-yl]imidazo[1,5-a]-pyrazin-1-yl}n-(pyridin-2-yl)-benzamide.
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- Kwan, E. E., and Huang, S. G. "Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists." sites@gsu.
- PubChem. Imidazo(1,5-a)pyrazine | C6H5N3 | CID 292283.
- Google Patents. CRYSTALLINE FORMS OF (S)-4-(8-AMINO-3-(1-(BUT-2-YNOYL)PYRROLIDIN-2-YL)IMIDAZO[1,5-ALPHA]PYRAZIN-1-YL-N-(PYRIDIN-2-YL)BENZAMIDE.
- Chemistry LibreTexts. 24.10: Spectroscopy of Amines.
- Abushanab, E., et al. "Imidazo[1,5-a]pyrazine system.
- Anax Laboratories. 2097168-73-3 | 1-bromo-3-[(2S)-pyrrolidin-2-yl]imidazo[1,5-a]pyrazin-8-amine.
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- Google Patents. US10167291B2 - Pharmaceutical composition comprising a crystal form of (S)-4-(8-amino-3-(1-(but-2-ynoyl) pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide.
- PubMed Central. C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy.
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